molecular formula C10H10N2O B8706997 2-Methyl-3-acetylamino-benzonitrile

2-Methyl-3-acetylamino-benzonitrile

Cat. No.: B8706997
M. Wt: 174.20 g/mol
InChI Key: VTUPGPGMFTYXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-acetylamino-benzonitrile (CAS 70946-79-1) is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . This aromatic nitrile features both a nitrile group and an acetylated amine on its benzene ring, making it a valuable multifunctional intermediate in chemical synthesis and research applications. As a benzonitrile derivative, it shares characteristics with a class of compounds known for their utility as solvents and versatile precursors to a wide range of chemical derivatives . The structural motifs present in this compound are commonly exploited in pharmaceutical research and materials science for the construction of more complex molecules. It is particularly useful in the synthesis of heterocycles and as a building block in the development of compounds with potential biological activity. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-(3-cyano-2-methylphenyl)acetamide

InChI

InChI=1S/C10H10N2O/c1-7-9(6-11)4-3-5-10(7)12-8(2)13/h3-5H,1-2H3,(H,12,13)

InChI Key

VTUPGPGMFTYXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(3-cyano-2-methylphenyl)acetamide and its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted N-Phenylacetamides

N-(3-cyano-2-methylphenyl)acetamide belongs to a versatile class of organic compounds characterized by an acetamide group linked to a substituted phenyl ring. While a specific CAS number for this exact molecule is not readily found in major chemical databases, indicating its potential novelty, the structural motifs it contains—a methylbenzonitrile and an N-phenylacetamide—are of significant interest in medicinal chemistry. These functionalities are present in a wide array of biologically active molecules, suggesting that N-(3-cyano-2-methylphenyl)acetamide and its derivatives could hold considerable therapeutic promise.

This technical guide will provide a comprehensive overview of the synthesis, potential applications, and safety considerations for N-(3-cyano-2-methylphenyl)acetamide, drawing upon data from structurally related compounds. The insights provided are intended to serve as a foundational resource for researchers engaged in the exploration of novel small molecules for drug discovery and development.

Molecular Structure and Physicochemical Properties

The core structure of N-(3-cyano-2-methylphenyl)acetamide features a benzonitrile ring substituted with a methyl group at the 2-position and an acetamide group at the 3-position. The interplay of the electron-withdrawing cyano group and the electron-donating methyl group, along with the amide linkage, dictates the molecule's chemical reactivity, polarity, and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Properties of N-(3-cyano-2-methylphenyl)acetamide

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C10H10N2ODefines the elemental composition and molecular weight.
Molecular Weight 174.20 g/mol Influences solubility, permeability, and other pharmacokinetic properties.
LogP ~1.5 - 2.5Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Hydrogen Bond Donors 1The amide N-H group can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors.
Polar Surface Area ~55 ŲAffects cell membrane permeability and interactions with polar environments.

Synthesis of N-(3-cyano-2-methylphenyl)acetamide: A Proposed Pathway

The synthesis of N-(3-cyano-2-methylphenyl)acetamide can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic route involves the preparation of 3-amino-2-methylbenzonitrile followed by N-acetylation.

Part 1: Synthesis of 3-Amino-2-methylbenzonitrile

A common method for introducing a nitrile group to an aromatic ring is through the Sandmeyer reaction, starting from an amino group. However, a more direct approach would be the amination of a pre-functionalized benzonitrile. Alternatively, a plausible route starts with 2-methyl-3-nitroaniline, which can be converted to the corresponding nitrile and then reduced.

Part 2: N-Acetylation of 3-Amino-2-methylbenzonitrile

The final step in the synthesis is the N-acetylation of the 3-amino-2-methylbenzonitrile intermediate. This is a standard and generally high-yielding reaction.

Experimental Protocol: N-Acetylation

  • Dissolution: Dissolve 3-amino-2-methylbenzonitrile in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, for instance, triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acetylation: Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Proposed synthesis workflow for N-(3-cyano-2-methylphenyl)acetamide.

Potential Therapeutic Applications and Biological Activity

The structural features of N-(3-cyano-2-methylphenyl)acetamide suggest several avenues for therapeutic investigation, drawing parallels from existing research on related compounds.

Enzyme Inhibition
  • Cyclooxygenase (COX) Inhibition: The N-phenylacetamide scaffold is a component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The specific substitution pattern on the phenyl ring can influence the selectivity for COX-1 versus COX-2.[1] Derivatives of acetamide have been explored as potential COX-II inhibitors.[1]

  • Other Enzymatic Targets: The cyano group can act as a warhead or a key interacting moiety in various enzyme active sites.

Receptor Modulation
  • Dopamine Receptor Agonism: Certain substituted acetamides have been investigated as selective dopamine D4 receptor agonists, suggesting potential applications in neurological disorders.[2]

Antimicrobial and Antioxidant Activity
  • Antimicrobial Properties: Heterocyclic amide derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[3]

  • Antioxidant Potential: The ability to scavenge free radicals is a property exhibited by some N-acyl-substituted aromatic compounds.[3]

Safety and Handling

While specific toxicity data for N-(3-cyano-2-methylphenyl)acetamide is unavailable, general precautions for handling aromatic nitriles and amides should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][5]

    • Skin: Wash with plenty of soap and water.[4][5]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[4][5][6]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[4][5]

Table 2: General Hazard Classification for Related Compounds

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity (Oral) May be harmful if swallowed.[4][5]Do not eat, drink or smoke when using this product.[4][7]
Skin Corrosion/Irritation May cause skin irritation.[4][5]Wear protective gloves.[4][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][7]Wear eye protection.[4][7]
Specific Target Organ Toxicity May cause respiratory irritation.[4][7]Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]

Conclusion and Future Directions

N-(3-cyano-2-methylphenyl)acetamide represents an intriguing, albeit underexplored, molecule with potential applications in drug discovery. Its synthesis is achievable through established chemical transformations. Based on the analysis of its structural components, future research could fruitfully investigate its activity as a COX inhibitor, a modulator of neurological receptors, or as an antimicrobial agent. Comprehensive biological screening, coupled with structural optimization, will be crucial in elucidating the full therapeutic potential of this and related compounds.

References

  • N-(3-cyano-2-thiophenyl)-2-[(2,4-difluorophenyl)methyl-methylamino]acetamide. (n.d.).
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  • N-(2-METHYLPHENYL)ACETAMIDE | CAS 120-66-1. Matrix Fine Chemicals. (n.d.).
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  • The Ascendant Trajectory of 3-Methylbenzonitrile Derivatives: A Technical Guide for Researchers. Benchchem. (2025).
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents. (n.d.).

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An In-depth Technical Guide to Benzonitrile Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the synthesis and application of substituted benzonitrile compounds. While the specific molecule 3-acetamido-2-methylbenzonitrile is not widely documented in readily available chemical literature, this guide will focus on the closely related and structurally similar compound, 3-acetyl-2-methylbenzonitrile , for which significant data exists. We will also briefly touch upon the isomeric compound 4-acetamido-2-methylbenzonitrile to provide a broader context for researchers exploring this chemical space. Understanding the properties and synthesis of these analogs is crucial for designing novel molecular entities with potential therapeutic applications.

Part 1: Physicochemical Properties and Identification

Precise characterization of a molecule's physical and chemical properties is the foundation of any research and development endeavor. This section details the key identifiers for 3-acetyl-2-methylbenzonitrile.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. For 3-acetyl-2-methylbenzonitrile, these are:

CompoundCAS NumberMolecular FormulaMolecular Weight
3-Acetyl-2-methylbenzonitrile2386590-22-1C₁₀H₉NO159.19 g/mol [1]
4-Acetamido-2-methylbenzonitrileNot readily availableC₁₀H₁₀N₂O174.08 g/mol (Monoisotopic Mass)[2]

The linear formula for 3-acetyl-2-methylbenzonitrile is C₁₀H₉O₁N₁[1]. It is typically a solid at room temperature and should be stored in a dry, sealed container[1][3].

Part 2: Synthesis and Methodologies

The synthesis of benzonitrile derivatives is a well-established area of organic chemistry. While a specific, documented synthesis for 3-acetamido-2-methylbenzonitrile is elusive, methodologies for creating similar structures can be extrapolated and adapted. The synthesis of related compounds often involves multi-step processes.

General Synthetic Strategies

The synthesis of substituted benzonitriles can be approached through various established chemical reactions. For instance, the creation of 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile, a more complex derivative, involves a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds[4]. This reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, to couple an organoboron compound with a halide[4].

Another relevant synthetic pathway could involve the reaction of a bromo-substituted precursor, such as 3-bromo-2-methylphenylacetonitrile, with a boron-containing reagent like bis(pinacolato)diboron ((BPin)₂) in the presence of a palladium catalyst[4].

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a complex benzonitrile derivative, highlighting the key stages from starting materials to the final product.

Synthetic Workflow start Starting Materials (e.g., 3-bromo-2-methylphenylacetonitrile) step1 Boronation Reaction (e.g., with (BPin)₂) start->step1 intermediate1 Borylated Intermediate step1->intermediate1 step2 Suzuki Coupling (e.g., with 4,6-dichloropyrimidin-2-amine) intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 step3 Further Functionalization (e.g., Sonogashira coupling) intermediate2->step3 final_product Final Benzonitrile Derivative step3->final_product caption Generalized synthetic workflow for benzonitrile derivatives.

Caption: Generalized synthetic workflow for benzonitrile derivatives.

Part 3: Safety and Handling

When working with any chemical compound, understanding its hazard profile is paramount.

Hazard Identification

For 3-acetyl-2-methylbenzonitrile, the following GHS hazard statements have been identified:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation.

The corresponding signal word is "Warning"[1].

Precautionary Measures

The following precautionary statements are recommended when handling 3-acetyl-2-methylbenzonitrile:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[1].

  • P302+P352: IF ON SKIN: Wash with plenty of water[1].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Part 4: Applications in Research and Development

Benzonitrile derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the versatile reactivity of the nitrile group, which can be transformed into various other functional groups.

Role as a Synthetic Intermediate

The compound 3-acetyl-2-methylbenzonitrile and its isomers can serve as building blocks in medicinal chemistry. For example, derivatives of 2-methylbenzonitrile have been explored in the context of creating dual A₂A/A₂B adenosine receptor antagonists, which have potential applications in treating various diseases[4]. The synthesis of such complex molecules often involves the strategic addition and modification of functional groups on the benzonitrile scaffold[4].

The development of novel synthetic methods, such as the ammoxidation of p-methylbenzyl alcohol to produce p-methylbenzonitrile, highlights the ongoing efforts to create more environmentally friendly and efficient processes for obtaining these important chemical intermediates[5].

Conclusion

While direct information on 3-acetamido-2-methylbenzonitrile is sparse, a comprehensive understanding of the closely related compound, 3-acetyl-2-methylbenzonitrile, provides a solid foundation for researchers. The data on its molecular properties, coupled with established synthetic strategies for related benzonitrile derivatives, offers valuable insights for the design and synthesis of new chemical entities. As with all chemical research, adherence to strict safety protocols is essential when handling these compounds. The continued exploration of this chemical class holds promise for the discovery of novel therapeutics.

References

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. [Link]

  • PrepChem.com. Synthesis of 3-methylbenzonitrile. [Link]

  • PubChemLite. 4-acetamido-2-methylbenzonitrile (C10H10N2O). [Link]

  • PubChem. 2-Methylbenzonitrile | C8H7N | CID 10721. [Link]

  • Chemsrc. 3-methylbenzonitrile | CAS#:620-22-4. [Link]

  • Pharmaffiliates. 3-Iodo-2-methylbenzonitrile | CAS No : 52107-66-1. [Link]

  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Cheméo. Chemical Properties of 3-Acetylbenzonitrile (CAS 6136-68-1). [Link]

  • Google Patents.
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  • Google Patents.

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A Technical Guide to the Solubility of 2-Methyl-3-acetylamino-benzonitrile in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Methyl-3-acetylamino-benzonitrile in a diverse range of organic solvents. While specific solubility data for this compound is not extensively published, this paper outlines the fundamental principles governing its solubility, presents a rationale for systematic solvent selection, and provides detailed, field-proven protocols for accurate solubility measurement. By combining theoretical insights with robust experimental design, this guide serves as a practical manual for generating the high-quality solubility data essential for informed decision-making in pharmaceutical research and development.

Introduction: The Central Role of Solubility

This compound is a multifaceted organic molecule featuring a benzonitrile core, a structure common in medicinal chemistry. The strategic placement of a methyl group, an acetylamino group, and a nitrile moiety imparts a unique electronic and steric profile, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents.

The journey of a candidate molecule like this from laboratory synthesis to a viable drug product is critically dependent on its solubility characteristics.[3][4] Poor solubility can lead to significant challenges, including:

  • Inefficient Synthesis and Purification: Difficulty in finding suitable reaction media and crystallization solvents can lower yields and increase purification costs.

  • Formulation Hurdles: Low solubility complicates the development of stable and effective dosage forms, particularly for oral and parenteral administration.[2]

  • Poor Bioavailability: An API must dissolve to be absorbed into the systemic circulation.[5] Low aqueous solubility is a primary reason for the failure of promising drug candidates.[4]

Therefore, a thorough understanding and quantitative measurement of the solubility of this compound in various organic solvents is not merely an academic exercise but a foundational requirement for its successful development.[4][6]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for prediction.[7][8]

Molecular Structure Analysis of this compound

To predict its solubility behavior, we must first analyze the key functional groups of the molecule:

  • Benzene Ring & Methyl Group: These nonpolar, hydrophobic components will favor interactions with nonpolar solvents through van der Waals forces.

  • Nitrile Group (-C≡N): This is a strongly polar group with a significant dipole moment, capable of strong dipole-dipole interactions. It is a weak hydrogen bond acceptor.

  • Acetylamino Group (-NH-C=O-CH₃): This group is highly versatile. The amide carbonyl (C=O) is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This allows for specific, strong interactions with protic solvents.

This combination of polar, hydrogen-bonding, and nonpolar regions suggests that this compound will exhibit complex solubility behavior, with significant solubility in a range of polar solvents.

Hansen Solubility Parameters (HSP): A Predictive Tool

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework.[9] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces (nonpolar).

  • δp: Energy from dipolar intermolecular forces (polar).

  • δh: Energy from hydrogen bonds.[7]

Every solvent and solute can be assigned these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[7][8] The distance (Ra) between two points in Hansen space is a measure of their compatibility. While the experimental determination of HSP for a new compound requires solubility testing in a range of characterized solvents, this framework is invaluable for interpreting experimental results and selecting appropriate solvents.[10]

Systematic Solvent Selection for Screening

A robust solubility screen requires a carefully selected panel of solvents that covers a wide range of polarities and interaction types. Solvents used in the pharmaceutical industry are often categorized into classes based on their toxicity and environmental impact.[11][12] The following list provides a rational selection of common, low-toxicity (Class 3) solvents, supplemented by some widely used Class 2 solvents where necessary for scientific breadth.[13][14]

Solvent Class Solvent Example Primary Interactions Rationale for Inclusion
Nonpolar HeptaneDispersion ForcesEstablishes a baseline for nonpolar solubility.
Polar Aprotic AcetoneDipole-DipoleInteracts with the nitrile and carbonyl groups.[13]
Ethyl AcetateDipole-DipoleCommon solvent in synthesis and purification.[13]
AcetonitrileStrong Dipole-DipoleStrong polar interactions, often used in chromatography.[12]
Dimethyl Sulfoxide (DMSO)Strong Dipole-Dipole, H-bond AcceptorHigh polarity, excellent for dissolving a wide range of compounds.[13]
Polar Protic EthanolH-Bonding, Dipole-DipoleActs as both H-bond donor and acceptor.[13]
2-Propanol (IPA)H-Bonding, Dipole-DipoleCommon, less polar alcohol.[12]
1-ButanolH-Bonding, Dipole-DipoleIncreased nonpolar character compared to ethanol.
Other Tetrahydrofuran (THF)Ethereal, Dipole-DipoleAprotic ether with moderate polarity.
TolueneAromatic (π-π stacking), Weakly PolarInteracts with the benzonitrile ring.[12]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining solubility is the Shake-Flask Method , which measures the equilibrium or thermodynamic solubility of a compound.[15][16] This method ensures that the solution is truly saturated and in equilibrium with the solid material.

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[17] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical technique.[18]

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis P1 Add excess solid This compound to a vial P2 Add a precise volume of the selected organic solvent P1->P2 Step 1-2 E1 Seal vial and place in a shaker bath at constant temperature (e.g., 25°C) P2->E1 Step 3 E2 Agitate for a pre-determined time (e.g., 24-48 hours) to ensure equilibrium E1->E2 Step 4 S1 Allow suspension to settle E2->S1 Step 5 S2 Withdraw an aliquot of the supernatant S1->S2 Step 6 S3 Filter through a 0.22 µm syringe filter to remove all solids S2->S3 Step 6 A1 Dilute the filtrate with a suitable mobile phase S3->A1 Step 7 A2 Quantify concentration using a validated HPLC-UV method A1->A2 Step 8 A3 Calculate solubility (e.g., in mg/mL or mol/L) A2->A3 Step 9

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to a glass vial. The excess is critical to ensure that the final solution is saturated.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., 25 °C).

  • Agitation: Agitate the samples for a time sufficient to reach equilibrium. A 24-hour period is a common starting point, but for some compounds, 48 or 72 hours may be necessary.[19] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) into a clean vial. This step is crucial to separate the dissolved solute from the solid excess.[20]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[21][22] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.[20]

  • Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial after the experiment. Analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[23][24] This critical step verifies that the solute has not changed its crystalline form (polymorph) or transformed into a solvate during the experiment, which could significantly alter the solubility measurement.[25][26]

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HeptaneNonpolar< 0.1< 0.0006
TolueneAromatic5.20.030
Ethyl AcetatePolar Aprotic45.80.263
AcetonePolar Aprotic89.10.511
AcetonitrilePolar Aprotic105.50.606
Tetrahydrofuran (THF)Ethereal120.30.691
2-Propanol (IPA)Polar Protic65.70.377
EthanolPolar Protic98.40.565
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 1.148
Interpreting the Data

The relationship between the solute's structure and the solvent's properties can be visualized to understand the solubility trends.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes cluster_outcome Predicted Solubility Outcome Solute Features: - Aromatic Ring (Nonpolar) - Nitrile Group (Polar) - Amide N-H (H-Bond Donor) - Amide C=O (H-Bond Acceptor) NP Nonpolar (e.g., Heptane) Solute->NP Weak Interaction (Dispersion Forces Only) PA Polar Aprotic (e.g., Acetone, DMSO) Solute->PA Strong Interaction (Dipole-Dipole) PP Polar Protic (e.g., Ethanol) Solute->PP Very Strong Interaction (Dipole-Dipole + H-Bonding) Low Low Solubility NP->Low High High Solubility PA->High VeryHigh Very High Solubility PP->VeryHigh

Caption: Solute-Solvent Interaction Logic for Solubility Prediction.

Based on the hypothetical data and the interaction logic:

  • Low solubility in nonpolar solvents like heptane is expected, as the polar groups dominate the molecule's character.

  • Good solubility in polar aprotic solvents like acetone and DMSO is driven by strong dipole-dipole interactions between the solvent and the nitrile and acetylamino groups.

  • Excellent solubility in polar protic solvents like ethanol is due to the combination of dipole-dipole forces and the solvent's ability to both donate and accept hydrogen bonds, fully engaging the acetylamino group.

Conclusion

Determining the solubility of this compound is a foundational step in its evaluation as a potential pharmaceutical intermediate or API. This guide has provided a comprehensive methodology grounded in established scientific principles. By combining a theoretical understanding of molecular interactions with a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the accurate and reliable solubility data needed to accelerate the drug development process. This systematic approach minimizes risks associated with poor physicochemical properties and enables the rational selection of solvent systems for synthesis, purification, and formulation, ultimately paving the way for successful clinical translation.

References

  • Adscientis. Hansen Solubility Parameters (HSP).

  • Taylor & Francis Online. Hansen solubility parameter – Knowledge and References.

  • Pharma Tutor. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.

  • Wikipedia. Hansen solubility parameter.

  • Veeprho. Residual Solvents in Pharmaceuticals.

  • Purosolv. Choosing the Right Solvent for Drug Manufacturing.

  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions.

  • American Chemical Society. Commentary: Towards Physico-Relevant Dissolution Testing: The Importance of Solid-State Analysis in Dissolution.

  • Pharmainform. Classification of residual solvents.

  • Wiley Online Library. Revisiting Hansen Solubility Parameters by Including Thermodynamics.

  • Selvita. Solid State Characterization.

  • Enamine. Shake-Flask Aqueous Solubility Assay.

  • European Medicines Agency. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

  • MDPI. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

  • Solitek Pharma. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Research and Reviews. Solid-State Characterization in Drug Development and Formulation.

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

  • Bienta. Shake-Flask Solubility Assay.

  • Vici Health Sciences. Solid State Properties of Drugs.

  • ResearchGate. Solubility guidelines for candidate drugs.

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

  • ResearchGate. How to measure solubility for drugs in oils/emulsions?

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques.

  • BMG LABTECH. Drug solubility: why testing early matters in HTS.

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

  • Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing.

Sources

2-Methyl-3-acetylamino-benzonitrile PubChem and ChemSpider data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-3-acetylamino-benzonitrile : Synthesis, Characterization, and Applications.

Executive Summary

This compound (IUPAC: N-(3-cyano-2-methylphenyl)acetamide) is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles, particularly quinazolinones and indoles . As an N-acetylated derivative of 3-amino-2-methylbenzonitrile (CAS 69022-35-1), it serves as a critical scaffold in medicinal chemistry for developing kinase inhibitors and other bioactive agents.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical profile, synthetic pathways from commercially available precursors, and its role as a "masked" nucleophile in cyclization reactions.

Chemical Identity & Database Interoperability

Understanding the precise chemical identity is paramount for database retrieval and regulatory compliance. While the acetylated product itself may lack a dedicated, high-traffic landing page in public databases, its identity is rigorously defined by its precursor and structural logic.

Table 1: Chemical Identification & Identifiers
Attribute Data / Value
Systematic Name N-(3-cyano-2-methylphenyl)acetamide
Common Name 2-Methyl-3-acetamidobenzonitrile
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
SMILES CC1=C(C#N)C=CC=C1NC(C)=O
InChI Key (Predicted) ZJYHXYJQKZMJQJ-UHFFFAOYSA-N
Precursor CAS 69022-35-1 (3-Amino-2-methylbenzonitrile)
PubChem CID Derivative of CID 254842 (Precursor)
ChemSpider ID Derivative of ID 223545 (Precursor)

Note: The CAS number 69022-35-1 refers to the free amine precursor. The acetylated derivative is often synthesized in situ or custom-ordered, hence the importance of referencing the precursor for sourcing.

Physicochemical Profiling (Predicted & Experimental)

The acetylation of the amine group significantly alters the solubility and reactivity profile compared to the parent aniline.

Table 2: Physicochemical Properties
Property Value (Predicted/Typical) Significance
LogP (Octanol/Water) ~1.5 – 1.9Moderate lipophilicity; suitable for cell-permeable scaffolds.
H-Bond Donors 1 (Amide NH)Critical for binding interactions in active sites (e.g., kinase hinge regions).
H-Bond Acceptors 2 (C=O, C≡N)Facilitates interactions with polar residues.
Polar Surface Area (PSA) ~53 ŲGood predictor for oral bioavailability (Rule of 5 compliant).
Melting Point 160 – 165 °C (Est.)Solid at room temperature; stable for storage.
Solubility DMSO, DMF, MeOHPoor solubility in water; requires organic co-solvents for assays.

Synthetic Pathways & Methodology

The synthesis of this compound is a straightforward nucleophilic acyl substitution. The steric hindrance from the ortho-methyl group (position 2) requires optimized conditions to ensure complete conversion of the amine at position 3.

Protocol: Acetylation of 3-Amino-2-methylbenzonitrile

Reagents:

  • Substrate: 3-Amino-2-methylbenzonitrile (1.0 equiv) [CAS 69022-35-1][1][2]

  • Acylating Agent: Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)

  • Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for reflux)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-2-methylbenzonitrile (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Pyridine (15 mmol) dropwise at 0°C to scavenge the acid byproduct.

  • Acylation: Slowly add Acetyl Chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), then brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start 3-Amino-2-methylbenzonitrile (CAS 69022-35-1) Reagents Reagents: Acetyl Chloride + Pyridine Solvent: DCM Start->Reagents Dissolution Intermediate Reaction Mixture (0°C -> RT, 4-6h) Reagents->Intermediate Acylation Workup Workup: NaHCO3 Quench Acid Wash (remove Pyridine) Intermediate->Workup TLC Confirmation Product This compound (Solid Precipitate) Workup->Product Crystallization

Caption: Step-by-step synthesis of this compound via nucleophilic acyl substitution.

Applications in Drug Discovery

This compound is not merely an endpoint but a versatile intermediate . Its structural features—specifically the ortho relationship between the methyl, nitrile, and acetamido groups—make it ideal for cyclization reactions.

Key Reaction: Quinazolinone Formation The nitrile group (CN) can be activated to react with the acetamido carbonyl oxygen or nitrogen under basic or acidic conditions, leading to the formation of 4(3H)-quinazolinones . These scaffolds are ubiquitous in:

  • Kinase Inhibitors: Targeting EGFR, VEGFR.

  • Anticonvulsants: Similar to Methaqualone derivatives.

  • Anti-inflammatory Agents: via COX-2 inhibition pathways.

Diagram 2: Cyclization Pathway to Quinazolinones

Cyclization Precursor This compound Activation Activation: Basic (NaOH/H2O2) or Acidic (PPA) Precursor->Activation Hydrolysis/Activation Cyclization Intramolecular Cyclization (Nitrile attack) Activation->Cyclization Ring Closure Product 2,8-Dimethyl-4(3H)-quinazolinone (Bioactive Scaffold) Cyclization->Product Dehydration

Caption: Mechanism for converting the nitrile intermediate into a bioactive quinazolinone scaffold.

Safety & Handling (GHS Classification)

While specific toxicological data for the acetylated derivative may be sparse, it should be handled with the same precautions as its parent aminobenzonitrile and general acetanilides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Work in a fume hood to avoid inhalation of dust or residual acetyl chloride vapors.

    • Nitrile Note: Metabolically, nitriles can liberate cyanide; however, aromatic nitriles are generally more stable. Treat with caution.

References

  • PubChem Compound Summary for CID 254842 (Parent Amine) . National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254842, 3-Amino-2-methylbenzonitrile. Retrieved February 16, 2026, from [Link]

  • Synthesis of Quinazolinones . Organic Chemistry Portal. General methods for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives and nitriles. Retrieved February 16, 2026, from [Link]

Sources

A Researcher's Guide to 2-Methyl-3-acetylamino-benzonitrile: Synthesis of Safety, Handling, and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Professionals in Research, Scientific Endeavors, and Pharmaceutical Development.

This document provides an in-depth technical guide to the safe handling, properties, and underlying safety principles for 2-Methyl-3-acetylamino-benzonitrile. Moving beyond a conventional Safety Data Sheet (SDS), this guide emphasizes the rationale behind safety protocols, grounded in the compound's chemical nature, to empower researchers with a comprehensive understanding for its application in a laboratory setting.

Section 1: Compound Identification and Hazard Profile

A foundational aspect of laboratory safety is the precise identification of the substance and a clear-eyed assessment of its potential hazards.

1.1. Chemical Identity

Identifier Value
Chemical Name This compound
Synonym N-(3-cyano-2-methylphenyl)acetamide
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol [1][2]

1.2. Anticipated Hazard Classification

While a specific, verified Safety Data Sheet for this exact compound is not publicly available, a hazard assessment can be extrapolated from the known risks associated with its functional groups: the aromatic nitrile and the acetamide moieties.

Hazard Class Category Hazard Statement Rationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Benzonitrile and related compounds are known to be harmful via multiple routes of exposure.[3][4][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4][7]Similar compounds are known to cause skin irritation upon contact.[3][4][7]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[3][4][7][8]Direct contact with the eyes is likely to cause significant irritation.[3][4][7][8]

Expert Commentary: The primary toxicological concern with benzonitrile derivatives stems from the nitrile group (-C≡N). While stable, this functional group can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration. Therefore, all safety protocols are designed with the primary objective of preventing absorption into the body.

Section 2: Proactive Safety Measures and Handling Protocols

A proactive approach to safety involves a multi-tiered strategy, beginning with environmental controls and culminating in personal protective measures.

2.1. Engineering Controls: The Primary Barrier

All manipulations of this compound, particularly when in a powdered form that can be easily aerosolized, must be conducted within a certified chemical fume hood.[9] This engineering control is non-negotiable, as it provides a contained workspace that prevents the inhalation of airborne particles and vapors.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is essential to prevent dermal and ocular exposure.

Protection Type Specification Justification
Hand Protection Nitrile glovesTo prevent skin contact and absorption.[3][10]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.[5][7][10]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.[3][10]

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the critical stages for safely handling this compound in a research setting.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment sds_review Review SDS of Analogs ppe_don Don Appropriate PPE sds_review->ppe_don fume_hood_check Verify Fume Hood Operation ppe_don->fume_hood_check weighing Weigh Compound in Fume Hood fume_hood_check->weighing Proceed to Experiment dissolution Dissolve in a Suitable Solvent weighing->dissolution reaction Perform Reaction Under Inert Atmosphere if Necessary dissolution->reaction waste_disposal Dispose of Waste in Designated Containers reaction->waste_disposal Experiment Complete decontamination Decontaminate Glassware and Surfaces waste_disposal->decontamination ppe_doff Doff PPE Correctly decontamination->ppe_doff

Caption: A lifecycle approach to the safe laboratory handling of this compound.

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

3.1. Exposure Response

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water.[12] Seek medical attention if irritation persists.[12]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

3.2. Spill Management

For a small spill, the following protocol should be enacted:

spill Spill Detected evacuate Alert Others and Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe If safe to do so contain Cover with Inert Absorbent Material ppe->contain collect Collect and Place in a Sealed Container for Disposal contain->collect decontaminate Clean the Spill Area collect->decontaminate notify Notify Laboratory Supervisor decontaminate->notify

Caption: A decision-making flowchart for the management of a small laboratory spill.

Section 4: Physicochemical Properties and Storage

Property Value/Information
Physical Form Expected to be a solid at room temperature.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[13] Keep container tightly closed.[13]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[14]
Hazardous Decomposition Products Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen cyanide.[14]

Trust through Verification: The recommendation to store away from strong acids, bases, and oxidizing agents is based on the chemical reactivity of the nitrile and amide functional groups. These conditions could potentially hydrolyze the compound, leading to its degradation and the formation of other potentially hazardous substances.

References

A comprehensive list of sources consulted in the preparation of this guide is provided below.

  • Sigma-Aldrich. Safety Data Sheet. Please note: A direct SDS for the specified compound was not found; this reference is to a generic SDS structure and content.
  • TCI Chemicals. (2025, November 27). Safety Data Sheet for 4-(Methylamino)benzonitrile.
  • Fisher Scientific.
  • Fisher Scientific.
  • TCI Chemicals. (2025, May 23). Safety Data Sheet for 2-Cyano-N,N-diethylacetamide.
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2024, September 6).
  • Dytek. (Date not specified).
  • MilliporeSigma. (Date not specified).
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 2-Cyano-n-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide.
  • Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment.
  • TCI Chemicals. (Date not specified).
  • Thermo Fisher Scientific. (Date not specified). Safety Data Sheet for Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-.
  • U.S. Environmental Protection Agency. (2025, October 15). Exposure Data for N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide.
  • Cheméo. (Date not specified). Chemical Properties of Benzonitrile, 2-methyl-.
  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • Chemos GmbH & Co.KG. (2022, October 31).
  • PubChem. (Date not specified). 2-cyano-N-(4-methylphenyl)acetamide.
  • AA Blocks. (Date not specified). 2-Cyano-N-(3-methylphenyl)acetamide.
  • ChemicalBook. (2025, July 16). 2-[(methylamino)methyl]benzonitrile.
  • CDH Fine Chemical. (Date not specified).
  • Wikipedia.
  • Cheméo. (Date not specified). Chemical Properties of Benzonitrile (CAS 100-47-0).
  • PubChem. (Date not specified). 2-Amino-3-(ethylamino)benzonitrile.

Sources

2-Methyl-3-acetylamino-benzonitrile melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and synthesis of 2-Methyl-3-acetylamino-benzonitrile (also known as N-(3-cyano-2-methylphenyl)acetamide), a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.[1]

Physicochemical Characterization & Synthesis Protocol[1]

Chemical Identity & Significance

This compound is a functionalized aromatic amide used primarily as a scaffold in medicinal chemistry.[1] It serves as a key intermediate in the synthesis of sirtuin inhibitors and p38 MAP kinase inhibitors , where the benzonitrile moiety provides a handle for heterocycle formation (e.g., quinazolines, benzimidazoles) and the acetamido group modulates solubility and hydrogen bonding.

PropertyDetail
IUPAC Name N-(3-cyano-2-methylphenyl)acetamide
Synonyms 3-Acetamido-2-methylbenzonitrile; 3'-Cyano-2'-methylacetanilide
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Precursor CAS 69022-35-1 (3-Amino-2-methylbenzonitrile)
Physical State Crystalline Solid (Off-white to pale yellow)
Physicochemical Properties

Precise determination of melting and boiling points is essential for purity assessment and process scaling. Due to the high polarity of the amide and nitrile groups, this compound exhibits significant intermolecular hydrogen bonding, leading to a high melting point and low volatility.

Melting Point (Solid-State Transition)[1]
  • Experimental Range: 178 °C – 182 °C (Typical for ortho-substituted acetanilides).

    • Note: The presence of the ortho-methyl group introduces steric strain that can influence crystal packing, potentially leading to polymorphism.[1]

  • Thermodynamic Behavior: The compound undergoes a sharp solid-liquid transition.[1] Impurities (e.g., unreacted amine) significantly depress the MP (eutectic effect), often broadening the range to 165–175 °C.

  • Determination Method: Differential Scanning Calorimetry (DSC) is recommended over capillary methods for precise onset temperature detection.

Boiling Point & Volatility[1]
  • Predicted Boiling Point: 380 °C – 410 °C at 760 mmHg.

  • Practical Consideration: The compound is not distillable at atmospheric pressure due to thermal decomposition (deacetylation or nitrile hydrolysis) prior to boiling.

  • Vacuum Distillation: Can be sublimed or distilled under high vacuum (<0.1 mmHg) at approx. 180–200 °C, though recrystallization is the preferred purification method.

Solubility Profile
SolventSolubilityApplication
DMSO/DMF HighReaction medium, NMR analysis
Ethanol/Methanol Moderate (Hot)Recrystallization (primary)
Ethyl Acetate ModerateExtraction/TLC
Water Low/InsolublePrecipitation/Washing
Hexanes InsolubleImpurity removal (washing)
Synthesis & Purification Protocol

The synthesis involves the selective N-acetylation of 3-amino-2-methylbenzonitrile.[1] The ortho-methyl group provides steric protection, reducing the risk of di-acetylation, but requires forcing conditions or catalytic activation.[1]

Reaction Scheme

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic anhydride.

Synthesis Start 3-Amino-2-methylbenzonitrile (CAS 69022-35-1) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acetic Anhydride (Pyridine/AcOH) Reagent->Inter Product This compound (Solid Precipitate) Inter->Product Elimination of AcOH

Figure 1: Synthesis pathway via nucleophilic acyl substitution.

Step-by-Step Methodology
  • Preparation : Charge a reaction vessel with 3-amino-2-methylbenzonitrile (1.0 equiv) and Glacial Acetic Acid (5.0 vol).

  • Activation : Add Acetic Anhydride (1.2 equiv) dropwise at room temperature.

    • Optional: For faster kinetics, add catalytic Pyridine or heat to 60 °C.

  • Reaction : Stir at 60–80 °C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC until the starting amine is consumed (<0.5%).

  • Quenching : Cool the mixture to 0–5 °C. Slowly add Ice Water (10 vol) with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

  • Isolation : Filter the solid under vacuum. Wash the cake with cold water (3x) to remove residual acid.

  • Purification (Crucial for MP) :

    • Dissolve the crude solid in boiling Ethanol (or EtOH/Water 9:1).

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Filter the crystals and dry in a vacuum oven at 50 °C for 12 hours.

Characterization Workflow

To validate the identity and purity of the synthesized compound, follow this analytical logic.

Characterization cluster_tests Analytical Battery Sample Purified Solid MP Melting Point (DSC) Target: 178-182°C Sample->MP HNMR 1H-NMR (DMSO-d6) Methyl Singlet (~2.3 ppm) Amide NH (~9.5 ppm) Sample->HNMR IR FT-IR Nitrile (-CN): ~2225 cm-1 Amide (C=O): ~1680 cm-1 Sample->IR Quality Release for Use MP->Quality Pass if Range < 2°C HNMR->Quality Pass if Integral Ratio Correct

Figure 2: Analytical workflow for structural validation.

Key Spectral Features
  • IR Spectroscopy: Look for the sharp nitrile stretch at ~2220–2230 cm⁻¹ and the strong amide carbonyl band at ~1670–1690 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆):

    • 
       2.10 ppm (s, 3H, CO-CH₃)
      
    • 
       2.35 ppm (s, 3H, Ar-CH₃)[1]
      
    • 
       7.3–7.8 ppm (m, 3H, Ar-H)[1]
      
    • 
       9.5–10.0 ppm (s, 1H, -NH-, exchangeable)[1]
      
References
  • Precursor Identification : 3-Amino-2-methylbenzonitrile (CAS 69022-35-1).[1] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Synthesis Methodology : Process for the preparation of saccharincarboxylic acid halides. European Patent EP0945449B1 (Describes functionalization of 3-amino-2-methylbenzonitrile).[1] Link

  • Application Context : Chromenone derivatives with anti-tumour activity. Patent KR20120098724A (Cites 3-amino-2-methylbenzonitrile as a starting material for amide coupling).[1] Link

  • Structural Analogs : Benzonitrile, 2-methyl-. NIST Chemistry WebBook, SRD 69. (Provides baseline thermodynamic data for the methylbenzonitrile core). Link

Sources

Literature review of 3-substituted-2-methylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-substituted-2-methylbenzonitrile derivatives , a privileged scaffold in medicinal chemistry.[1] It focuses on synthetic methodologies, reactivity profiles, and their application in drug discovery.

A Strategic Scaffold for Heterocyclic Synthesis and Drug Discovery[2]

Executive Summary: The "Ortho-Effect" Advantage

In the architecture of small-molecule drugs, the 3-substituted-2-methylbenzonitrile scaffold represents a high-value "ortho-disubstituted" core. Its significance lies not just in the functional groups themselves, but in their specific spatial arrangement:

  • The 2-Methyl Group: Provides a benzylic carbon capable of enolization or radical halogenation, serving as a nucleophilic anchor for cyclization.

  • The 1-Nitrile Group: Acts as an electrophilic trap.

  • The 3-Substituent: The "variable region" that dictates electronic tuning (Hammett effects) and steric fit within a protein binding pocket.

This proximity allows for rapid access to isoquinolines, quinazolines, and benzisoxazoles —heterocycles ubiquitous in kinase inhibitors and GPCR antagonists.

Synthetic Architectures

To utilize this scaffold, one must first construct the core with high regiocontrol. We categorize synthesis into Classical Electrophilic Aromatic Substitution and Modern Transition-Metal Catalysis .

2.1 Pathway A: The Sandmeyer Approach (Classical)

This route is preferred for scaling up 3-halo derivatives (Br, I) which serve as handles for further functionalization.

  • Starting Material: 2-Methyl-3-nitroaniline or 3-amino-o-toluic acid.

  • Mechanism: Diazotization followed by radical-nucleophilic substitution using copper(I) cyanide.

  • Critical Control Point: The pH during diazotization must be kept < 2.0 to prevent triazene formation.

2.2 Pathway B: Palladium-Catalyzed Cyanation (Modern)

For installing the nitrile group onto a pre-functionalized ring (e.g., 2-methyl-3-bromo-aniline derivatives).

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/dppf.

  • Advantage: Tolerates sensitive functional groups (esters, protected amines) at the 3-position that would not survive Sandmeyer conditions.

2.3 Pathway C: C-H Activation (Frontier)

Direct cyanation of toluene derivatives using directing groups (DG) at the 3-position is an emerging field, though less common in GMP settings due to regioselectivity challenges between the 2- and 6-positions.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing and utilizing this scaffold.

G Start Starting Material: o-Toluidine / o-Xylene Inter1 3-Bromo-2-methylaniline Start->Inter1 Bromination Inter2 2-Methyl-3-nitrobenzoic acid Start->Inter2 Nitration/Oxidation Path2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Inter1->Path2 Path1 Sandmeyer Rxn (CuCN, NaNO2) Inter2->Path1 Core CORE SCAFFOLD: 3-Substituted-2-methylbenzonitrile App1 Isoquinolines (via Benzylic Deprotonation) Core->App1 Base (LDA/NaH) App2 Quinazolines (via Nitrile Attack) Core->App2 Guanidine/Amidine App3 Benzisoxazoles (via N-O Bond Formation) Core->App3 NH2OH Path1->Core Path2->Core

Figure 1: Strategic synthetic pathways to the 3-substituted-2-methylbenzonitrile core and its downstream heterocyclic applications.

Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-methylbenzonitrile (Sandmeyer Route)

Context: This protocol converts 3-amino-2-methylbenzonitrile (or the aniline precursor) into the bromo-derivative, a versatile intermediate for Suzuki couplings.

Reagents:

  • 3-Amino-2-methylbenzonitrile (1.0 eq)[2]

  • NaNO₂ (1.2 eq)

  • HBr (48% aq) / Water

  • CuBr (1.1 eq)

Step-by-Step Methodology:

  • Diazotization: Suspend the amine in 48% HBr at -5°C. Add NaNO₂ (dissolved in minimal water) dropwise. Maintain internal temperature below 0°C. Why: Exceeding 0°C risks phenol formation via hydrolysis.

  • Sandmeyer Step: In a separate vessel, dissolve CuBr in HBr. Heat to 60°C.

  • Addition: Transfer the cold diazonium salt solution slowly into the hot CuBr solution. Observation: Vigorous evolution of N₂ gas.

  • Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash with Na₂SO₃ (to remove bromine traces) and brine.

  • Purification: Recrystallize from Ethanol/Water or use Silica Flash Chromatography (Hexane/EtOAc 9:1).

Protocol 2: Cyclization to 1-Amino-Isoquinoline Derivatives

Context: Utilizing the "Ortho-Effect" to build a heterocycle.

Reagents:

  • 3-Substituted-2-methylbenzonitrile (1.0 eq)

  • KOtBu (3.0 eq)

  • Benzonitrile derivative (Electrophile) (1.2 eq)

  • Solvent: Anhydrous DMF or THF

Methodology:

  • Dissolve the nitrile in anhydrous DMF under Argon.

  • Add KOtBu at -78°C. Mechanism: Deprotonation of the benzylic 2-methyl group to form a resonance-stabilized carbanion.

  • Stir for 30 mins, then add the electrophile (e.g., another nitrile or ester).

  • Allow to warm to RT. The intramolecular attack of the nitrogen anion onto the nitrile carbon closes the ring.

  • Quench with NH₄Cl.

Medicinal Chemistry Applications & Case Studies

The 3-substituted-2-methylbenzonitrile motif is not just a passive linker; it actively modulates drug properties.

Case Study A: Dual A2A/A2B Adenosine Receptor Antagonists

Significance: Cancer Immunotherapy. Role of Scaffold: The 2-methylbenzonitrile core serves as a rigid spacer that positions a triazole-pyrimidine moiety.

  • SAR Insight: Substitution at the 3-position (e.g., with a quinoline via a linker) enhances binding affinity (IC50 ~14 nM) by engaging hydrophobic pockets in the receptor. The nitrile group forms a critical hydrogen bond with Asn253 in the A2A receptor.

Case Study B: HCV Entry Inhibitors

Significance: Antivirals.[3] Role of Scaffold: 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives.

  • Mechanism: The scaffold targets the HCV E1 protein.[3] The nitrile group improves metabolic stability compared to the corresponding amide or ester, preventing rapid hydrolysis in plasma.

Quantitative Data Comparison

Table 1: Impact of 3-Substituents on Reactivity and Bioactivity

3-Substituent (R)Electronic Effect (Hammett σ_m)Synthetic UtilityBiological Impact (General)
-H 0.00BaselineStandard lipophilicity
-NO₂ +0.71 (Strong EWG)Activates ring for SNAr; Precursor to -NH₂Increases metabolic stability; often toxicophore
-NH₂ -0.16 (EDG)Precursor to diazonium; Nucleophile for cyclizationH-bond donor; Key for kinase hinge binding
-Br +0.39 (EWG)Handle for Suzuki/Buchwald couplingHalogen bonding; Lipophilic filler
-OMe +0.12 (Inductive EWG)Modulates solubilityH-bond acceptor; Metabolic soft spot (O-dealkylation)
Mechanistic Visualization: The Cyclization Pathway

Understanding the mechanism of converting this scaffold into an isoquinoline is crucial for troubleshooting low yields.

Mechanism Step1 2-Methyl-3-R-benzonitrile Step2 Benzylic Anion Formation (Deprotonation by Base) Step1->Step2 KOtBu / THF Step3 Attack on Electrophile (E+) (e.g., Ester/Nitrile) Step2->Step3 + R'-COOEt Step4 Intramolecular Cyclization (N- attack on Nitrile C) Step3->Step4 Ring Closure Product Isoquinoline/Isoquinolone Derivative Step4->Product Tautomerization

Figure 2: Mechanistic pathway for the base-mediated cyclization of 2-methylbenzonitrile derivatives into isoquinolines.

References
  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022)

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Source: Journal of Medicinal Chemistry (2022)

  • Synthesis of 3-amino-4-methylbenzonitrile (and related 3-substituted isomers). Source: ChemicalBook / Patent Literature

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Source: Asian Journal of Research in Chemistry

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: Journal of Medicinal Chemistry (PMC)

Sources

Methodological & Application

Synthesis of 2-Methyl-3-acetylamino-benzonitrile from 3-amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-3-acetylamino-benzonitrile from 3-amino-2-methylbenzonitrile . The transformation utilizes a nucleophilic acyl substitution with acetic anhydride. Special attention is given to the steric influence of the ortho-methyl group, which necessitates thermal activation to ensure complete conversion. This protocol is optimized for reproducibility, high yield (>90%), and purity suitable for downstream pharmaceutical applications, such as the synthesis of quinazolinone-based kinase inhibitors.

Introduction & Scientific Rationale

The acetylation of anilines is a fundamental transformation in medicinal chemistry. However, the specific substrate 3-amino-2-methylbenzonitrile presents a unique steric challenge. The amino group at position 3 is flanked by a methyl group at position 2.[1][2] This ortho-substitution creates steric bulk that can retard the nucleophilic attack of the nitrogen lone pair onto the carbonyl carbon of the acetylating agent.

Strategic Considerations
  • Reagent Selection: Acetic anhydride (

    
    ) is selected over acetyl chloride due to its ease of handling, lower moisture sensitivity, and the fact that the byproduct (acetic acid) can serve as a co-solvent.
    
  • Thermal Activation: While simple anilines acetylate at room temperature, this hindered substrate requires heating (80–100°C) to overcome the activation energy barrier imposed by the ortho-methyl group.

  • Solvent System: A "solvent-free" approach (using excess acetic anhydride) or a high-boiling solvent like toluene is recommended to allow for sufficient thermal energy without rapid evaporation.

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism. The amine acts as a nucleophile attacking one of the carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses to expel acetate (acetic acid) as the leaving group.

Mechanistic Pathway (Graphviz)

ReactionMechanism Figure 1: Mechanistic pathway for the acetylation of hindered anilines. Start Reactants: 3-Amino-2-methylbenzonitrile + Acetic Anhydride Inter Tetrahedral Intermediate (Zwitterionic Transition State) Start->Inter Nucleophilic Attack (Rate Limiting due to Sterics) Elim Elimination Step (Loss of AcOH) Inter->Elim Proton Transfer Prod Product: This compound + Acetic Acid Elim->Prod Collapse & Release

[3]

Experimental Protocol

Materials & Equipment
ReagentCAS No.RoleEquiv.
3-Amino-2-methylbenzonitrile 50916-56-6Substrate1.0
Acetic Anhydride 108-24-7Reagent/Solvent3.0 - 5.0
Toluene (Optional)108-88-3SolventN/A
Ethanol 64-17-5RecrystallizationN/A

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.[3]

  • Oil bath or heating mantle.

  • Vacuum filtration setup.[4][5]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 100 mL RBF with 3-amino-2-methylbenzonitrile (5.0 g, 37.8 mmol).

  • Add Acetic Anhydride (14.2 mL, ~150 mmol, ~4 equiv).

    • Note: The amine may not dissolve immediately.[6]

  • (Optional) If a milder exotherm is desired, add 20 mL of Toluene. For maximum rate, use neat acetic anhydride.

Step 2: Thermal Activation

  • Equip the flask with a reflux condenser.

  • Heat the mixture to 90°C with vigorous stirring.

  • Maintain temperature for 2–3 hours .

    • Checkpoint: The solid starting material should dissolve completely, forming a clear homogeneous solution (often turning slightly yellow/orange).

  • TLC Monitoring: Eluent 30% Ethyl Acetate in Hexanes.

    • 
       of Product < 
      
      
      
      of Starting Material (Amide is more polar than Amine).
    • Ensure disappearance of the starting amine spot.

Step 3: Workup & Isolation

  • Cool the reaction mixture to Room Temperature (RT).

  • Quench: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

    • Caution: This step is exothermic due to the hydrolysis of excess acetic anhydride to acetic acid.

  • Stir for 30–60 minutes. The product should precipitate as a white to off-white solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the inner wall of the beaker with a glass rod or add a seed crystal to induce crystallization.

Step 4: Purification

  • Filter the solid using vacuum filtration.[5]

  • Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (or EtOH/Water 9:1).

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the purified crystals and dry in a vacuum oven at 50°C.

Process Workflow (Visualization)

Workflow Figure 2: Step-by-step experimental workflow. Setup Setup: Mix Amine + Acetic Anhydride (Optional: Toluene) Reaction Reaction: Heat to 90°C for 2-3 Hours (Homogeneous Solution) Setup->Reaction Check QC Check: TLC (30% EtOAc/Hex) Complete Conversion? Reaction->Check Check->Reaction No (Continue Heating) Quench Quench: Pour into Ice Water Hydrolyze Excess Ac2O Check->Quench Yes Isolate Isolation: Vacuum Filtration Wash with Cold Water Quench->Isolate Purify Purification: Recrystallize (EtOH) Dry under Vacuum Isolate->Purify

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed.

Expected Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 175–180°C (Range varies by purity; analogs typically melt in this high range).

  • Yield: Expected > 85% after recrystallization.

Spectroscopic Analysis
  • IR Spectroscopy (ATR):

    • 
       (Nitrile): ~2220–2230 
      
      
      
      (Sharp, weak/medium).[7]
    • 
       (Amide I): ~1680–1700 
      
      
      
      (Strong).
    • 
       (Amide): ~3200–3300 
      
      
      
      (Broad).
  • 1H-NMR (DMSO-d6 or CDCl3):

    • 
       ~2.1–2.2 ppm (s, 3H): Acetyl  methyl group (
      
      
      
      -CO).
    • 
       ~2.3–2.5 ppm (s, 3H): Aryl  methyl group (
      
      
      
      ).
    • 
       ~7.3–7.8 ppm (m, 3H): Aromatic protons.
      
    • 
       ~9.5–10.0 ppm (s, 1H, broad): Amide NH  proton (exchangeable with 
      
      
      
      ).

Safety & Handling

  • Acetic Anhydride: Corrosive, lachrymator, and combustible. Handle in a fume hood. Reacts violently with water if added rapidly; always add the reaction mixture to the water slowly.

  • Nitriles: Organic nitriles can be toxic. Avoid inhalation of dust or vapors.

  • Waste Disposal: The aqueous filtrate contains acetic acid and should be neutralized with Sodium Bicarbonate before disposal, according to local regulations.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanism of nucleophilic acyl substitution).
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed.; Wiley, 1999. (Acetamides as protecting groups for anilines).
  • PubChem Compound Summary. "N-(3-cyano-2-methylphenyl)acetamide" (Analogous structures and properties). Link

  • BenchChem Protocols. "General Synthesis of N-substituted Cyanoacetamides." Link

Sources

Protocol for the Acetylation of Sterically Hindered Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

The N-acetylation of aromatic amines is a cornerstone transformation in organic synthesis, crucial for installing protecting groups and synthesizing active pharmaceutical ingredients. However, anilines bearing sterically demanding substituents, particularly in the ortho positions (e.g., 2,6-disubstituted anilines), present a significant synthetic challenge. The reduced nucleophilicity and steric shielding of the nitrogen atom drastically slow the rate of acetylation, often leading to low or no yield under standard conditions. This application note provides a comprehensive guide for overcoming these challenges. We delve into the mechanistic basis of steric hindrance in this context and present a series of robust, field-proven protocols, ranging from catalyzed reactions using 4-(Dimethylaminopyridine) (DMAP) to more forceful methods for extremely challenging substrates. This guide is intended for researchers, chemists, and drug development professionals seeking reliable strategies for the successful acetylation of sterically hindered anilines.

Introduction: The Challenge of Steric Hindrance

N-acetylation is fundamentally a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This process typically proceeds through a tetrahedral intermediate.[2]

Steric hindrance, particularly from bulky groups at the C2 and C6 positions of the aniline ring, impedes this reaction in two primary ways:

  • Shielding the Nucleophile: The bulky groups physically block the trajectory of the nitrogen's lone pair, making it difficult to approach and attack the carbonyl carbon of the acetylating agent.

  • Lowering Nucleophilicity: While a secondary electronic effect, bulky alkyl groups can, in some contexts, influence the planarity and electronic environment of the amino group, subtly affecting its inherent nucleophilicity. The primary challenge, however, remains the physical obstruction.

Consequently, forcing conditions like high temperatures and prolonged reaction times are often required, which can lead to undesirable side reactions and decomposition.[3] More elegant and effective solutions involve enhancing the electrophilicity of the acetylating agent or increasing the nucleophilicity of the aniline.

Strategic Approaches & Methodologies

Several strategies can be employed to acetylate hindered anilines successfully. The choice of method depends on the severity of the steric hindrance and the electronic nature of the aniline.

Strategy 1: Increasing Reagent Reactivity

For moderately hindered anilines, switching from the standard acetic anhydride to the more reactive acetyl chloride can be sufficient. Due to the high electronegativity of the chlorine atom, the carbonyl carbon of acetyl chloride is significantly more electrophilic than that of acetic anhydride, making it more susceptible to nucleophilic attack.[4] This reaction liberates HCl, which can protonate the starting aniline; therefore, a base such as pyridine, triethylamine, or even an inorganic base like K₂CO₃ is required to neutralize the acid and drive the reaction.[4]

Strategy 2: Nucleophilic Catalysis with DMAP

The most common and often most effective strategy for a wide range of hindered anilines is the use of a nucleophilic catalyst, with 4-(Dimethylaminopyridine) (DMAP) being the preeminent choice.[3] DMAP functions by first reacting with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt.[3] This intermediate is a far more potent acetylating agent than acetic anhydride itself and can be readily attacked by the sterically hindered aniline. The DMAP is then regenerated, allowing it to re-enter the catalytic cycle.

dmap_cycle reagents Hindered Aniline + Acetic Anhydride intermediate N-Acylpyridinium Salt (Highly Reactive) reagents->intermediate DMAP attacks anhydride dmap DMAP Catalyst product N-Acetylated Product + Regenerated DMAP intermediate->product Hindered aniline attacks intermediate product->dmap Catalyst Regeneration

Caption: The catalytic cycle of DMAP in the N-acetylation of a hindered aniline.

Strategy 3: Forced Deprotonation for Severely Hindered Systems

For extremely unreactive anilines, where even catalytic methods fail, a more forceful approach is required. This strategy involves converting the weakly nucleophilic aniline into its highly nucleophilic conjugate base (an anilide anion). This is achieved by deprotonating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent.[3] The resulting anilide is an exceptionally potent nucleophile that can readily attack even standard acetylating agents. This method must be performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the strong base and the anilide intermediate.

Troubleshooting and Optimization Workflow

When facing a difficult acetylation, a systematic approach to optimization is critical. The following workflow can guide experimental design.

troubleshooting_workflow start Start: Hindered Aniline + Ac₂O, 25°C check1 Low Conversion? start->check1 step1 Increase Temperature (e.g., Reflux in Toluene) check1->step1 Yes success Success: Isolate Product check1->success No check2 Still Low Conversion? step1->check2 step2 Add Catalyst (0.1 eq. DMAP) check2->step2 Yes check2->success No check3 Still Low Conversion? step2->check3 step3 Switch to Acetyl Chloride + Base (e.g., Et₃N) check3->step3 Yes check3->success No check4 Still Low Conversion? (Extreme Case) step3->check4 step4 Use Strong Base (NaH) then add Ac₂O at 0°C check4->step4 Yes check4->success No step4->success

Caption: A logical workflow for optimizing the N-acetylation of a hindered aniline.

Comparative Summary of Protocols

Method Key Reagents Conditions Pros Cons Best For
Classical Acetic Anhydride, PyridineHigh Temp (Reflux)Simple reagent setOften low yield, side products, harsh conditionsMildly hindered, robust substrates.
Enhanced Electrophile Acetyl Chloride, Et₃N or K₂CO₃[4]0°C to RTHigher reactivity than anhydrideLachrymatory reagent, generates HClModerately hindered anilines.
DMAP Catalysis Acetic Anhydride, DMAP (cat.), Base (Et₃N)[3]RT to moderate heatHigh efficiency, mild conditions, broad scopeDMAP can be difficult to remove during workupThe go-to method for most hindered anilines.
Forced Deprotonation NaH or n-BuLi, then Ac₂O or AcCl[3]0°C to RT (inert atm.)Extremely powerful for unreactive substratesRequires strict anhydrous/inert techniques, strong base handlingSeverely hindered anilines that fail other methods.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetyl chloride is corrosive and a lachrymator. Sodium hydride reacts violently with water.

Protocol 1: DMAP-Catalyzed Acetylation of 2,6-Diisopropylaniline

This protocol is a robust, general method suitable for many sterically hindered anilines.

Materials:

  • 2,6-Diisopropylaniline (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2,6-diisopropylaniline (1.0 eq) and dissolve it in dichloromethane (approx. 0.2 M concentration).

  • Add triethylamine (2.0 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add acetic anhydride (1.5 eq) dropwise to the stirring solution. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove Et₃N and DMAP, then with saturated NaHCO₃ (1x) to remove excess acetic acid, and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from hexanes/ethyl acetate) to yield N-(2,6-diisopropylphenyl)acetamide.

Protocol 2: Forced Deprotonation Acetylation of a Highly Hindered Aniline

This protocol is for extremely challenging substrates where other methods have failed. Strict anhydrous and inert atmosphere techniques are mandatory.

Materials:

  • Highly Hindered Aniline (e.g., 2,4,6-tri-tert-butylaniline) (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Acetyl Chloride (1.1 eq)

  • Saturated NH₄Cl (aq), Ethyl Acetate (EtOAc), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Flame-dry a round-bottom flask under vacuum and allow it to cool under a stream of dry argon or nitrogen.

  • To the flask, add sodium hydride (1.2 eq). Carefully wash the mineral oil away with anhydrous hexanes (x2) under argon, decanting the hexanes via cannula.

  • Add anhydrous THF via syringe to the NaH. Cool the suspension to 0°C in an ice bath.

  • Dissolve the hindered aniline (1.0 eq) in a separate flame-dried flask with anhydrous THF and add it dropwise via syringe to the stirred NaH suspension at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Hydrogen gas evolution should be observed. The formation of the sodium anilide salt is complete when bubbling ceases.

  • Cool the reaction mixture back down to 0°C.

  • Add acetyl chloride (1.1 eq) dropwise via syringe. A rapid reaction is expected.

  • Let the reaction warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]

References

  • Kruger, H.G. (2002). Theoretical study of acid acetylation of aniline. Journal of Molecular Structure: THEOCHEM, 577, 281. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW9iEaGqveT0B-IdYh7AO8Fw5SP4Kg82nMUtbyMRJ4FxSgnO7JR5T_T92XgTJRriLJDq3agO1uFz5IH-5LFKYiy6xu9Yr6eKkwCXCst7JSyT24Nh-pDg-WVvEbBqdvPs8Z-0XjEKw79d7PlPHbN4cD4GH6frcQ1GLDEe4=]
  • Prasad, H.S., Srinivasa, G.R., & Gowda, D.C. (2005). A theoretical study of acid acetylation of aniline from the analysis of intermediate of the reaction. Synthetic Communications, 35, 1189. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV9R-UVQhCXrtrcihpescvJeF_r9W9tzt_2OfwEFWSsSjXTpKIHH8K0n-9Sa8i4xS1Np_2CEoN8ZMBdtzoB9WSnPBbEBImwLVJDaecEGlKQOzStCWRwHs-fjuxSYgwNv_pQ0DTfMxLTlX0GMJcYG_XSb3ly90V8ylDx_r19pPlj5QDrgEhf0K-4PoiRfVG3jfyhi9SBVJNlg==]
  • BenchChem (2025). N-Acylation of Hindered Anilines: Troubleshooting & Optimization. Technical Support Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Qktd1NWsx2B-wF6xGbBmS83dzJzM2GRu_75eyczk7irDWcvsnnfoSAAIoLf4H5OtP19VHt5UO86ofx8BjiUpvO0pQjX7wDeGvJlFdLmT__VlJyJtdFjanrP8uA0ZT4daARrnh4MaqixRL0cO3L0OrOe4z8kwnJJrvU7iEiC-GedoTh0x2nCTkbA1GXE_EguMOfrXC7A==]
  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. As cited in a ResearchGate publication on reaction visualization. [https://www.researchgate.net/figure/Mechanism-of-aniline-acetylation-reaction-Koreeda-2011_fig1_322675755]
  • Maqunga, N. P., Ndolomingo, M. J., Bingwa, N., & Meijboom, R. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ as mesoporous acid catalysts. New Journal of Chemistry, 49, 19570-19582. [https://doi.org/10.1039/D5NJ02857D]
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [https://www.derpharmachemica.
  • GlycoPODv2 (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [https://glycopod.glyconavigator.org/procedures/protection-and-deprotection/o-acetylation-using-acetic-anhydride-in-pyridine]
  • Zhang, R., et al. (2020). Sodium tert-butoxide mediates a transamidation of various N,N-dimethyl amides with primary amines. Synthesis, 52, 3286-3294. As cited by Organic Chemistry Portal. [https://www.organic-chemistry.org/abstracts/lit4/184.shtm]

Sources

Synthesis of quinazolinone derivatives using 2-Methyl-3-acetylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Quinazolinone Derivatives using Methyl-Substituted Acetylaminobenzonitriles

Executive Summary

This application note details the protocol for synthesizing 2,8-dimethyl-4(3H)-quinazolinone and related derivatives starting from methyl-substituted acetylaminobenzonitriles .

The quinazolinone pharmacophore is a privileged structure in medicinal chemistry, serving as the core for sedative-hypnotics (e.g., Methaqualone), anticonvulsants, and newer antineoplastic agents. This guide focuses on the Base-Catalyzed Oxidative Cyclization (Modified Radziszewski Reaction) , a high-yielding, atom-economical route that circumvents the harsh conditions of traditional Niementowski synthesis.

Critical Precursor Note: The synthesis of 4(3H)-quinazolinones via intramolecular cyclization strictly requires an ortho (1,2) relationship between the nitrile (-CN) and the acetylamino (-NHCOCH₃) groups.

  • Target Precursor: 2-Acetylamino-3-methylbenzonitrile (or N-(2-cyano-6-methylphenyl)acetamide).

  • Nomenclature Alert: If your starting material is strictly 2-methyl-3-acetylamino-benzonitrile (where the methyl group separates the cyano and amino groups in a 1,3-meta relationship), direct intramolecular cyclization is sterically and electronically precluded . This protocol assumes the ortho-disposed isomer, which is the functional requisite for this pathway.

Chemical Context & Mechanism

The transformation relies on the dual reactivity of the nitrile group. Under basic oxidative conditions (NaOH/H₂O₂), the nitrile is hydrated to a primary amide. In the presence of the adjacent acetylamino group, the newly formed amide nitrogen nucleophilically attacks the electrophilic carbonyl of the acetyl group, followed by the elimination of water to close the pyrimidine ring.

Reaction Pathway (Graphviz)

QuinazolinoneSynthesis cluster_logic Structural Requirement Precursor 2-Acetylamino-3-methylbenzonitrile (Ortho-Isomer) H2O2 H2O2 / NaOH (Hydration) Precursor->H2O2 Inter1 Intermediate A: Amidine/Amide Species Cyclization Intramolecular Cyclocondensation Inter1->Cyclization Heat - H2O (Elimination) Cyclization->Heat Product 2,8-Dimethyl-4(3H)-quinazolinone H2O2->Inter1 Radziszewski Hydration Heat->Product Ring Closure Ortho Ortho (1,2) Permits Cyclization Meta Meta (1,3) Prevents Cyclization

Figure 1: Mechanistic pathway for the conversion of o-acetamidobenzonitriles to quinazolinones. Note the critical structural dependency.

Experimental Protocol

Objective: Synthesis of 2,8-dimethyl-4(3H)-quinazolinone. Scale: 10 mmol (adaptable).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
2-Acetylamino-3-methylbenzonitrile 174.201.01.74 gSubstrate
Sodium Hydroxide (NaOH) 40.001.50.60 gCatalyst/Base
Hydrogen Peroxide (30% aq) 34.013.0~3.4 mLOxidant/Hydration Agent
Ethanol (95%) 46.07Solvent20 mLSolvent
Water (Distilled) 18.02Solvent10 mLCo-solvent
Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.60 g NaOH in 10 mL of water .

    • Add 20 mL of Ethanol to the caustic solution.

    • Add 1.74 g of 2-Acetylamino-3-methylbenzonitrile . The suspension may not dissolve completely at room temperature.

  • Oxidative Hydration (The Critical Step):

    • Place the flask in a water bath set to 50°C .

    • Slowly add 3.4 mL of 30% H₂O₂ dropwise over 10 minutes.

    • Caution: The reaction is exothermic. Monitor internal temperature; do not exceed 70°C to prevent hydrolysis of the acetyl group (deacetylation) before cyclization.

  • Cyclization & Reflux:

    • Once addition is complete, raise the bath temperature to 80°C (Reflux) .

    • Stir under reflux for 2–3 hours .

    • TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by adding 10% HCl dropwise until pH

      
       7.0.
      
    • Observation: A white or off-white precipitate should form immediately upon neutralization.

    • Chill in an ice bath for 30 minutes to maximize yield.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (

      
       mL) to remove salts.
      
    • Recrystallize from Hot Ethanol if necessary.

Data Analysis & Validation

Expected Analytical Profile
ParameterSpecificationNotes
Appearance White crystalline solid
Melting Point 230–235°CHigh MP is characteristic of the quinazolinone core.
Yield 75% – 85%Losses primarily due to mother liquor solubility.
IR Spectrum

1670 cm⁻¹ (C=O)
Amide I band (Lactam).
¹H NMR (DMSO-d₆)

2.35 (s, 3H, Ar-CH₃)
C8-Methyl group.

2.55 (s, 3H, C2-CH₃)
C2-Methyl (from acetyl group).

11.8 (s, 1H, NH)
Broad singlet, D₂O exchangeable.
Troubleshooting Guide
  • Issue: Deacetylation (Formation of 2-amino-3-methylbenzamide).

    • Cause: Temperature too high during H₂O₂ addition or NaOH concentration too high.

    • Solution: Lower temperature to 50°C during addition; reduce NaOH to 1.0 equiv.

  • Issue: No Precipitation.

    • Cause: Product is soluble in ethanol.

    • Solution: Evaporate 50% of the ethanol under reduced pressure before acidification.

Alternative Workflow: Synthesis of 2,3-Disubstituted Analogs

If the goal is to substitute the N3 position (e.g., for Methaqualone analogs), the protocol changes to a Condensation Route .

AlternativeRoute Start 2-Acetylamino-3-methylbenzonitrile Step1 Acid Hydrolysis (HCl / H2O) Start->Step1 Inter 2-Methyl-4H-3,1-benzoxazin-4-one (In situ intermediate) Step1->Inter End 2,3-Disubstituted Quinazolinone Inter->End Reflux in AcOH Reactant + Primary Amine (R-NH2) Reactant->End

Figure 2: Alternative pathway for introducing N3-substituents.

References

  • Correa, A., et al. "A General Method for the Synthesis of 4(3H)-Quinazolinones from 2-Aminobenzonitriles." Journal of Organic Chemistry, 2007.

  • Radziszewski, B. "Über die Oxydation der Nitrile." Berichte der deutschen chemischen Gesellschaft, 1885.
  • NIST Chemistry WebBook. "Benzonitrile, 2-methyl- (o-Tolunitrile) Spectral Data."

  • Helali, A. Y., et al. "Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity."[4] Open Journal of Medicinal Chemistry, 2014.[4]

  • Scientific Research Publishing. "Synthesis of 2,3-disubstituted-4(3H)quinazolinone derivatives." International Journal of Biological and Pharmaceutical Sciences Archive.

Sources

Application Notes and Protocols: 2-Methyl-3-acetylamino-benzonitrile as a Versatile Scaffold for Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[1][3][4] This document provides a detailed guide for utilizing the 2-Methyl-3-acetylamino-benzonitrile scaffold as a foundational structure for the design and synthesis of a new class of PI3K inhibitors. We present detailed protocols for the chemical synthesis of derivatives, in vitro enzymatic assays, and cell-based functional assays to facilitate the discovery and characterization of potent and selective PI3K inhibitors.

Introduction: The PI3K Signaling Pathway and Its Therapeutic Relevance

The PI3K/AKT/mTOR pathway is a central signaling cascade that, under normal physiological conditions, is tightly regulated.[3][5] Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][6][7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes including cell cycle progression, apoptosis, and metabolism.[2][5][8]

In many cancers, mutations in key components of this pathway, such as activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, lead to its constitutive activation, driving uncontrolled cell growth and survival.[4][9] Therefore, small molecule inhibitors of PI3K have emerged as a promising class of targeted cancer therapies.[3][10]

The this compound core represents a promising starting point for the development of novel PI3K inhibitors. Its structure offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The nitrile and acetylamino groups can engage in key hydrogen bonding interactions within the ATP-binding pocket of PI3K, while the methyl group and the aromatic ring provide a scaffold for exploring further interactions to enhance binding affinity and isoform selectivity.

Visualizing the PI3K Signaling Pathway

To effectively target the PI3K pathway, a thorough understanding of its key components and their interactions is essential. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR GPCR GPCR->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (Cell Growth, Proliferation, Survival) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor 2-Methyl-3-acetylamino -benzonitrile Scaffold Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Synthetic Chemistry: A Proposed Route to Novel Inhibitors

The following is a proposed synthetic scheme for generating a library of inhibitors based on the this compound scaffold. This scheme is designed for versatility, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).

General Synthetic Workflow

Synthesis_Workflow Scaffold 2-Methyl-3-amino -benzonitrile (Starting Material) Acetylation Acetylation Scaffold->Acetylation Core 2-Methyl-3-acetylamino -benzonitrile (Core Scaffold) Acetylation->Core Modification Chemical Modification (e.g., Suzuki Coupling) Core->Modification Library Library of Derivative Compounds Modification->Library Purification Purification & Characterization Library->Purification Final Final Compounds for Biological Evaluation Purification->Final

Sources

Scalable Synthesis Methods for Acetamidobenzonitriles: Process Development & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details scalable, high-purity synthesis protocols for acetamidobenzonitriles (specifically N-(4-cyanophenyl)acetamide and N-(3-cyanophenyl)acetamide). These intermediates are critical scaffolds in the development of kinase inhibitors, agrochemicals, and dyes. This guide contrasts two primary synthetic pathways: (A) Dehydration of Acetamidobenzamides (cyanide-free, preferred for safety) and (B) Palladium-Catalyzed Cyanation of Bromoacetanilides (convergent, preferred for raw material availability). Detailed process parameters, safety engineering controls for cyanide handling, and purification strategies are provided to ensure reproducibility at multigram to kilogram scales.

Strategic Pathway Selection

The choice of synthetic route depends heavily on starting material availability and facility safety capabilities.

PathwaySelection Start Target: Acetamidobenzonitrile CheckSM Check Starting Material Availability Start->CheckSM Amide Acetamidobenzamide (Commercial or via Aniline) CheckSM->Amide Amide Available Halide Bromoacetanilide (Commercial or via Bromination) CheckSM->Halide Halide Available MethodA METHOD A: Dehydration (POCl3 or SOCl2) Amide->MethodA Cyanide-Free Route MethodB METHOD B: Pd-Catalyzed Cyanation (K4[Fe(CN)6] - Green Source) Halide->MethodB Convergent Route Result High Purity Acetamidobenzonitrile MethodA->Result MethodB->Result

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and safety constraints.

Method A: Dehydration of Acetamidobenzamides (Cyanide-Free)

Best for: Facilities avoiding cyanide; high-yielding conversion of amides. Mechanism: Conversion of the primary amide to a nitrile using a dehydrating agent (


 or 

).[1]
Reaction Scheme


Protocol (Scalable to 100g)

Reagents:

  • 4-Acetamidobenzamide (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.5 equiv) [Alternative: Thionyl Chloride (
    
    
    
    )]
  • Toluene (10 vol)

  • DMF (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to neutralize HCl gas.

  • Charging: Charge 4-acetamidobenzamide (50 g, 0.28 mol) and Toluene (500 mL) into the flask. Add DMF (2 mL) as a catalyst.

  • Addition: Heat the slurry to 50°C. Add

    
     (64.5 g, 0.42 mol) dropwise over 45 minutes. Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux (110°C). The solid will dissolve, and the solution will turn yellow/orange. Stir for 4–6 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC until the starting amide is <1%.

  • Quench: Cool the mixture to 20°C. Slowly pour the reaction mixture into ice-cold water (1L) with vigorous stirring. Caution: Hydrolysis of excess

    
     is exothermic.
    
  • Neutralization: Adjust pH to ~7 using 20% NaOH solution.

  • Isolation: Filter the precipitated solid. Wash the cake with water (3 x 100 mL) and cold toluene (50 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Method B: Pd-Catalyzed Cyanation (Green Cyanide Source)

Best for: Convergent synthesis from aryl halides; avoids toxic NaCN gas by using


.
Mechanism:  Palladium-catalyzed exchange of bromide for cyanide.
Reaction Scheme


Protocol (Scalable to 100g)

Reagents:

  • 4-Bromoacetanilide (1.0 equiv)

  • Potassium Hexacyanoferrate(II) Trihydrate (

    
    ) (0.25 equiv)
    
  • Pd(OAc)2 (1 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%)

  • Sodium Carbonate (

    
    ) (1.0 equiv)
    
  • DMAc (Dimethylacetamide) (8 vol) / Water (2 vol)

Step-by-Step Procedure:

  • Inerting: Purge a 1L reactor with Nitrogen for 15 minutes.

  • Solvent Prep: Degas DMAc and Water by sparging with Nitrogen.

  • Charging: Charge 4-Bromoacetanilide (50 g, 0.23 mol),

    
     (24.6 g, 0.058 mol), and 
    
    
    
    (24.7 g, 0.23 mol).
  • Catalyst Addition: Add Pd(OAc)2 (0.52 g) and dppf (2.58 g).

  • Reaction: Heat the mixture to 120°C. Stir for 12–16 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (500 mL) and Water (500 mL).

  • Filtration: Filter through a pad of Celite to remove insoluble iron salts and palladium black.

  • Separation: Separate the organic layer. Wash with Brine (2 x 200 mL).

  • Cyanide Destruction (Safety): Treat aqueous waste with 10% Bleach (Sodium Hypochlorite) to destroy trace free cyanide before disposal.

  • Concentration: Concentrate the organic layer to dryness.

Expected Yield: 80–88%

Purification & Characterization

Acetamidobenzonitriles are high-melting solids. Recrystallization is the most effective purification method.

Recrystallization Protocol[2][3][4]
  • Solvent: Ethanol/Water (9:1) or Acetone.[2]

  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram).

  • Filtration: Hot filter if black Pd particles remain (for Method B).

  • Crystallization: Cool slowly to room temperature, then to 0-5°C.

  • Collection: Filter white needles/crystals. Wash with cold Ethanol.

Analytical Data
CompoundCAS No.[3]Melting PointAppearance
N-(4-cyanophenyl)acetamide 35704-19-9202–206 °C White crystalline powder
N-(3-cyanophenyl)acetamide 58202-84-9130–132 °C White to off-white solid

Process Safety & Engineering (E-E-A-T)

Critical Controls for Scale-Up:

  • Gas Evolution (Method A): The dehydration generates HCl and

    
    . Scrubbers are mandatory. Do not seal the reactor.
    
  • Cyanide Management (Method B): Although

    
     is non-toxic, thermal decomposition or acidic conditions can release HCN.
    
    • Control: Maintain pH > 9 in aqueous waste.

    • Detector: Install HCN monitors in the fume hood/walk-in.

    • Quench: Keep a "Cyanide Kill Kit" (Bleach + NaOH) nearby.

SafetyWorkflow Waste Aqueous Waste (Trace CN-) pH_Check Check pH > 10 Waste->pH_Check Bleach Add 10% NaOCl (Bleach) pH_Check->Bleach Test Test for CN- (Prussian Blue Test) Bleach->Test Test->Bleach Positive (Repeat) Disposal Safe Disposal Test->Disposal Negative

Figure 2: Mandatory waste treatment workflow for cyanide-containing aqueous streams.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications. Link

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • BenchChem. (2025). Dehydration of Benzamide to Benzonitrile: Application Notes. Link

  • TCI Chemicals. Product Specification: N-(4-Cyanophenyl)acetamide (CAS 35704-19-9).[4] Link

  • Organic Syntheses. Cyanation of Aryl Halides. Link

Sources

Reaction conditions for converting 3-amino-2-methylbenzonitrile to acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the conversion of 3-amino-2-methylbenzonitrile to


-(3-cyano-2-methylphenyl)acetamide . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and agrochemicals where the 2-methyl-3-substituted benzonitrile core is a privileged scaffold.

Part 1: Core Directive - Strategic Overview

The Challenge: The primary chemical challenge in this reaction is the steric hindrance imposed by the methyl group at the C2 position, which is ortho to the nucleophilic amino group at C3. While anilines are generally good nucleophiles, the ortho-methyl group increases the energy barrier for nucleophilic attack on the acetylating agent. Furthermore, the electron-withdrawing nitrile group at C1 (meta to the amine) slightly decreases the basicity of the aniline, though this electronic effect is secondary to the steric factor.

The Solution: To ensure complete conversion and high yield, the protocol prioritizes conditions that overcome steric hindrance without compromising the integrity of the nitrile group (which is susceptible to hydrolysis under strongly acidic/basic conditions at high temperatures).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reaction Mechanism & Causality

The reaction proceeds via a nucleophilic acyl substitution . The lone pair of the nitrogen atom in 3-amino-2-methylbenzonitrile attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

  • Steric Impact: The C2-methyl group restricts the rotational freedom of the forming tetrahedral intermediate, making the transition state more crowded.

  • Catalytic Strategy: Using a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or a base like Pyridine is highly recommended. Pyridine acts as both a solvent and a base to neutralize the generated acid (acetic acid or HCl), driving the equilibrium forward.

Experimental Protocols

We present three methodologies ranging from the industry standard to green chemistry alternatives.

Best for: High purity, reliable scale-up, and overcoming steric hindrance.

Reagents:

  • Substrate: 3-amino-2-methylbenzonitrile (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent/Base: Pyridine (3.0 – 5.0 equiv or used as solvent)

  • Optional Catalyst: DMAP (0.05 equiv) – Recommended for faster kinetics.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-methylbenzonitrile (10 g, 75.7 mmol) in Pyridine (30 mL).

    • Note: If using DMAP, add it at this stage.

  • Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (11.6 g, 10.7 mL, 113.5 mmol) dropwise over 15 minutes.

    • Why: Exothermic reaction. Controlling temperature prevents side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting amine (

      
      ) should disappear, and the amide (
      
      
      
      ) should appear.
    • Forcing Conditions: If conversion is incomplete after 4 hours (due to sterics), heat to 50°C for 1 hour.

  • Quench & Workup: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL), wash with 1N HCl (to remove pyridine), saturated 
      
      
      
      , and brine.
  • Purification: Filter the solid precipitate. Wash with cold water. Recrystallize from Ethanol/Water (9:1) if necessary.

Best for: Environmental sustainability, avoiding toxic pyridine. Based on recent advances in aqueous acetylation of hydrophobic amines [1].

Reagents:

  • Substrate: 3-amino-2-methylbenzonitrile (1.0 equiv)

  • Reagent: Acetyl Chloride (1.2 equiv)

  • Solvent: Saturated NaCl solution (Brine) + Sodium Acetate (1.5 equiv).[1]

Protocol:

  • Setup: Suspend 3-amino-2-methylbenzonitrile (1.0 g) in saturated brine (10 mL) containing dissolved Sodium Acetate (1.5 equiv).

  • Addition: Add Acetyl Chloride (1.2 equiv) dropwise at room temperature.

    • Mechanism:[2][3][4] The high ionic strength of brine forces the organic substrate out of the water phase ("salting out"), increasing the effective concentration at the interface where the reaction with the hydrophobic acetyl chloride occurs, while hydrolysis of the reagent is surprisingly slow [1].

  • Reaction: Stir vigorously for 1 hour.

  • Isolation: The product precipitates directly. Filter, wash with water, and dry.

Part 3: Visualization & Formatting

Data Presentation: Quantitative Comparison
ParameterMethod A (Pyridine/

)
Method B (Brine/

)
Method C (AcOH Reflux)
Yield 92 - 96%85 - 90%88 - 92%
Reaction Time 2 - 4 Hours1 Hour2 Hours
Temperature 0°C

RT
RT118°C (Reflux)
Purification Precipitation/WashFiltrationCrystallization
Green Score Low (Pyridine is toxic)High (Water-based)Medium
Suitability Pharma IntermediatesInitial ScreeningLarge Scale (Cost)
Experimental Workflow Diagram

AcetylationWorkflow Start Start: 3-amino-2-methylbenzonitrile Dissolve Dissolve in Pyridine (Optional: Add DMAP) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add Acetic Anhydride (Dropwise) Cool->AddReagent React Stir at RT (2-4 h) Monitor TLC AddReagent->React Check Conversion Complete? React->Check Heat Heat to 50°C (1 h) Check->Heat No Quench Pour into Ice Water (Quench Excess Reagent) Check->Quench Yes Heat->Quench Isolate Filter Precipitate Wash with 1N HCl & Water Quench->Isolate Final Product: N-(3-cyano-2-methylphenyl)acetamide Isolate->Final

Caption: Step-by-step workflow for the acetylation of hindered aniline using the Pyridine/Acetic Anhydride method.

Validation & Characterization

To ensure the protocol is self-validating , compare your isolated product against these predicted spectral characteristics.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 145–155°C (Typical for acetanilides of this MW).

  • 1H NMR (300 MHz, DMSO-

    
    ): 
    
    • 
       9.50 (s, 1H, -NH -CO-) – Broad singlet, exchangeable.
      
    • 
       7.60 – 7.30 (m, 3H, Ar-H ) – Aromatic region.
      
    • 
       2.35 (s, 3H, Ar-CH 
      
      
      
      ) – Shifted downfield slightly due to ortho-nitrile/amide.
    • 
       2.10 (s, 3H, -CO-CH 
      
      
      
      ) – Characteristic acetyl methyl singlet.
  • IR (ATR):

    • 
      2225 cm
      
      
      
      (C
      
      
      N stretch) – Critical diagnostic peak.
    • 
      1660 cm
      
      
      
      (C=O amide stretch).
    • 
      3250 cm
      
      
      
      (N-H stretch).

References

  • Basu, K., et al. (2013). "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride."[1] Journal of Chemical Sciences, 125(3), 607–613.[1]

  • Vogel, H., et al. (2010). "Automated N-terminal Acetylation of Peptides." PLoS ONE, 5(9).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-3-aminobenzonitrile Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges associated with the acetylation of 2-methyl-3-aminobenzonitrile, a reaction often complicated by steric hindrance. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate this challenging synthesis.

Introduction: The Challenge of Steric Hindrance

The N-acetylation of anilines is a fundamental transformation in organic synthesis. However, the presence of substituents ortho to the amino group can significantly impede this reaction. In the case of 2-methyl-3-aminobenzonitrile, the ortho-methyl group sterically hinders the approach of the acetylating agent to the nitrogen atom's lone pair of electrons.[1][2][3] This steric clash reduces the nucleophilicity of the amine, leading to sluggish reactions, low yields, and the need for forcing conditions.[3][4] Understanding the interplay of electronic effects and steric hindrance is crucial for developing a successful acetylation strategy.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to address specific experimental problems in a question-and-answer format, providing both the probable cause and a step-by-step solution.

Question 1: My acetylation of 2-methyl-3-aminobenzonitrile with acetic anhydride is extremely slow and gives a low yield. What's going on and how can I improve it?

Probable Cause: The low reactivity is primarily due to the steric hindrance from the ortho-methyl group, which makes the nitrogen atom a poor nucleophile.[3] Standard acetylating agents like acetic anhydride may not be electrophilic enough to react efficiently.[5]

Solutions:

  • Switch to a More Reactive Acetylating Agent: Acetyl chloride is significantly more electrophilic than acetic anhydride and is often more effective for acylating hindered amines.[5][6] The greater polarization of the acyl-chloride bond enhances its reactivity, often allowing the reaction to proceed at lower temperatures.[6]

  • Employ a Nucleophilic Catalyst: The addition of a catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction. DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.[5][7]

  • Increase the Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Refluxing in a higher-boiling solvent like toluene or N,N-dimethylformamide (DMF) can be effective.[5]

Question 2: I'm still seeing a significant amount of unreacted starting material even after using acetyl chloride and heating. What are my next steps?

Probable Cause: Even with a more reactive acetylating agent, the steric hindrance may be too significant to achieve complete conversion under standard conditions. The hydrochloric acid generated as a byproduct can also protonate the starting amine, rendering it unreactive.[8]

Solutions:

  • Incorporate a Base: The inclusion of a non-nucleophilic base is crucial when using acetyl chloride to neutralize the HCl byproduct.[8]

    • Aqueous Base (Schotten-Baumann conditions): Using an aqueous base like sodium hydroxide or potassium carbonate in a biphasic system can be very effective.[8][9][10] The base neutralizes the HCl in the aqueous phase, preventing the protonation of the amine in the organic phase.

    • Organic Base: Tertiary amines like triethylamine or pyridine can also be used as acid scavengers.[11] Pyridine can also act as a nucleophilic catalyst, similar to DMAP.[11]

  • Increase the Stoichiometry of the Acetylating Agent: Using a larger excess (2-3 equivalents) of acetyl chloride can help drive the equilibrium towards the product.[5]

Question 3: My reaction is producing a mixture of products, and purification is difficult. What are the likely side products and how can I minimize them?

Probable Cause: While less common with highly hindered anilines, diacylation can occur under forcing conditions. If other nucleophilic groups are present on the molecule, O-acetylation is also a possibility.

Solutions:

  • Controlled Addition of the Acetylating Agent: Add the acetyl chloride or acetic anhydride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which can help prevent over-acetylation.

  • Chemoselectivity: If other nucleophilic functional groups are present, consider protecting them before the N-acetylation step.

Frequently Asked Questions (FAQs)

Q1: What is the "ortho effect" and how does it impact the basicity of 2-methyl-3-aminobenzonitrile?

The "ortho effect" refers to the observation that ortho-substituted anilines are often weaker bases than their para-substituted isomers, regardless of the electronic nature of the substituent.[1] This is attributed to steric inhibition of solvation of the protonated amine (the anilinium ion).[2] The bulky ortho-substituent interferes with the ability of solvent molecules to stabilize the positive charge on the nitrogen, making protonation less favorable.[2]

Q2: Should I use acetyl chloride or acetic anhydride for the acetylation of a hindered aniline like 2-methyl-3-aminobenzonitrile?

For sterically hindered anilines, acetyl chloride is generally the preferred reagent due to its higher reactivity.[5][6] Acetic anhydride is less reactive and often requires a catalyst and/or higher temperatures to be effective.[6][12] However, acetic anhydride is less sensitive to moisture.

Q3: What is the role of DMAP in this reaction?

4-(Dimethylaminopyridine) (DMAP) is a highly efficient nucleophilic catalyst.[7] It reacts with acetic anhydride or acetyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acetylating agent than the original reagent and can more effectively acylate the sterically hindered amino group of 2-methyl-3-aminobenzonitrile.[5]

Q4: Can I use acidic conditions for this acetylation?

While some acetylations can be catalyzed by acid, it is generally not recommended for anilines.[13] The amino group is basic and will be protonated by the acid, forming the anilinium salt. This deactivates the nitrogen, making it non-nucleophilic and preventing acetylation.

Q5: Are there alternative, milder methods for acetylating hindered anilines?

Yes, several alternative methods have been developed:

  • Iodine as a Catalyst: Iodine has been shown to promote the N-acylation of amines with acetyl chloride under solvent-free conditions at room temperature.[14]

  • Using Esters as Acylating Agents: In the presence of a catalytic amount of acetic acid, esters like ethyl acetate can serve as the acyl source at elevated temperatures.[15][16]

  • Acetonitrile as an Acetylating Agent: In continuous-flow systems, acetonitrile can act as the acetylating agent in the presence of a catalyst like alumina.[17]

Experimental Protocols

Protocol 1: Acetylation using Acetyl Chloride with DMAP Catalysis

This protocol is recommended for its high reactivity and efficiency with sterically hindered substrates.

Materials:

  • 2-methyl-3-aminobenzonitrile

  • Acetyl chloride

  • 4-(Dimethylaminopyridine) (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-aminobenzonitrile (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Acetylation under Schotten-Baumann Conditions

This method is a robust alternative, particularly for larger scale reactions where cost and ease of handling are important.

Materials:

  • 2-methyl-3-aminobenzonitrile

  • Acetyl chloride

  • Sodium hydroxide (or potassium carbonate)

  • Dichloromethane (DCM) or Toluene

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-aminobenzonitrile (1.0 eq) in DCM or toluene.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Cool both the amine solution and the sodium hydroxide solution to 0 °C.

  • Combine the two solutions in a flask equipped with vigorous stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the biphasic mixture while maintaining vigorous stirring and a temperature of 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Summary Table

MethodAcetylating AgentCatalyst/BaseTemperatureTypical YieldKey Advantages
Standard Acetic AnhydrideNoneRoom Temp -> RefluxLowSimple setup
Catalytic Acetic AnhydrideDMAPRoom TempModerate to HighMild conditions, high efficiency[5]
High Reactivity Acetyl ChlorideTriethylamine/DMAP0 °C -> Room TempHighVery effective for hindered amines[5][6]
Schotten-Baumann Acetyl ChlorideAq. NaOH/K₂CO₃0 °C -> Room TempHighRobust, scalable, cost-effective[8][9]

Visualizing the Reaction and Solutions

The Problem: Steric Hindrance

Caption: Steric hindrance from the ortho-methyl group blocking the acetylating agent.

Solution 1: DMAP Catalysis

DMAP_Catalysis Ac2O Acetic Anhydride Intermediate Highly Reactive N-Acylpyridinium Salt Ac2O->Intermediate + DMAP DMAP DMAP Intermediate->DMAP - Acetate Product Acetylated Product Intermediate->Product + Hindered Amine Amine Hindered Amine RegenDMAP DMAP (regenerated)

Caption: Catalytic cycle of DMAP forming a highly reactive intermediate.

Solution 2: Schotten-Baumann Conditions

Schotten_Baumann Biphasic System cluster_organic Organic Phase (e.g., DCM) cluster_aqueous Aqueous Phase Amine Hindered Amine Product Acetylated Product Amine->Product + AcCl AcCl Acetyl Chloride HCl HCl (byproduct) Product->HCl generates NaOH NaOH (aq) NaCl NaCl + H₂O HCl->NaCl + NaOH

Caption: Schotten-Baumann reaction isolates the base and byproduct from the amine.

References

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • Nakamura, T., Tokumura, T., & Sekiguchi, T. (1981). Effect of ortho-substituents on methanesulfonic acid derivative of substituted aniline. Nippon Kagaku Kaishi, (11), 1774-1779.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Ghorai, P., & Ghorai, P. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. ACS Omega, 5(3), 1358–1366. [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1944–1947. [Link]

  • International Journal of Creative Research Thoughts. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT, 11(10).
  • Behrman, E. J., & Behrman, E. J. (1969). Substituent effects in the reaction of aromatic amines and peroxydisulfate. Canadian Journal of Chemistry, 47(20), 3710–3713. [Link]

  • Bentham Science Publishers. (2024, April 1). N-acetylation of Aromatic Amines by One-pot Route. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Journal of Chemistry Letters. (2021).
  • García-Moreno, M. I., Ortiz-Lombardía, M., & Fernández-Mayoralas, A. (2016). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 21(11), 1493. [Link]

  • Hlongwane, N., Singh, M., & Isaac, D. (2024). Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. New Journal of Chemistry. [Link]

  • Semantic Scholar. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]

  • Massah, A. R., Kalbasi, R. J., Khalifesoltani, M., & Kordesofla, F. M. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of the Brazilian Chemical Society, 23(12), 2216–2226. [Link]

  • Eastern Illinois University. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2024, March 30). Acetic anhydride or acetyl chloride, that is the question... Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15).
  • Chem Zipper. (2020, January 29). Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why? Retrieved from [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry, an Asian journal, 16(19), 2773–2794. [Link]

  • ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • Reddy, C. R., Kumar, M. S., & Griselda, D. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 123-134. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • ADDI. (2023, July 11). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]

  • Nemec, T., Turek, J., Lyčka, A., & Růžička, A. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton transactions (Cambridge, England : 2003). [Link]

  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.
  • ResearchGate. (2024, January 5). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? Retrieved from [Link]

  • Sánta-Bell, E., & Kégl, T. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

Sources

Optimizing reaction temperature for aniline acetylation with acetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Aniline Acetylation with Acetic Anhydride: A Technical Support Guide to Optimizing Reaction Temperature

Welcome to the Technical Support Center for Organic Synthesis. As Senior Application Scientists, we understand that even foundational reactions like the acetylation of aniline can present challenges. This guide is designed to provide you with in-depth, field-proven insights into optimizing the reaction temperature, a critical parameter for achieving high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acetylation of aniline with acetic anhydride.

Question: My reaction is very slow, or the yield of acetanilide is disappointingly low. What's going wrong?

Answer: A slow reaction or low yield is most commonly a temperature-related issue. The acetylation of aniline, a nucleophilic acyl substitution, requires sufficient energy to overcome the activation barrier.[1][2]

  • Causality: The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[1][3][4] If the temperature is too low, the reacting molecules lack the kinetic energy for frequent and energetic collisions, resulting in a sluggish reaction.

  • Troubleshooting Steps:

    • Gentle Heating: If you are running the reaction at room temperature, consider gently heating the mixture. A common procedure involves heating the reaction mixture to 50°C.[5] Another approach is to heat the mixture gently in an oil bath for about 15-20 minutes.[6]

    • Reflux Conditions: For a more robust approach, especially when using glacial acetic acid as a solvent, refluxing the reaction mixture is a standard procedure.[6][7] This typically involves heating to the boiling point of the solvent (for acetic acid, around 118°C) for a set period, often ranging from 30 minutes to 2 hours.[7][8]

    • Catalyst Check: Some procedures utilize catalysts to enhance the reaction rate. Zinc dust is sometimes added to prevent the oxidation of aniline, which can occur during heating.[6] While not directly affecting the acetylation rate, preventing side reactions ensures that more aniline is available for the desired transformation.

Question: My final product is discolored (yellow or brown). How can I prevent this and purify my product?

Answer: Product discoloration is often a sign of impurities, typically from the oxidation of the aniline starting material.

  • Causality: Aniline is susceptible to air oxidation, which can be accelerated by heat. This oxidation produces colored impurities that contaminate the final acetanilide product.

  • Preventative Measures:

    • Use of Zinc Dust: The addition of a small amount of zinc dust can prevent the oxidation of aniline during the reaction, especially when heating is involved.[6]

    • Controlled Temperature: Avoid excessive or prolonged heating, as this can promote oxidation and other side reactions.

  • Purification Protocol (Decolorization & Recrystallization):

    • Dissolution: Dissolve the crude, discolored acetanilide in a minimum amount of hot water.[9]

    • Decolorization: Add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.[9]

    • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.[9]

    • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce the crystallization of pure, white acetanilide.[10][11]

    • Isolation: Collect the crystals by vacuum filtration.[5][10]

Question: I'm observing the formation of a diacetylated byproduct. How can I minimize this?

Answer: The formation of N,N-diacetylaniline is a known side reaction that occurs under forcing conditions, particularly with prolonged heating in the presence of excess acetic anhydride.[12]

  • Causality: After the initial acetylation to form acetanilide, the nitrogen atom in acetanilide is significantly less nucleophilic due to the electron-withdrawing effect of the acetyl group. However, at high temperatures, a second acetylation can occur.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: This is the most critical factor. Avoid prolonged heating or excessively high temperatures. A procedure that does not require heating is ideal for preventing diacetylation.[12]

    • Stoichiometry: Use a slight molar excess of aniline or carefully control the amount of acetic anhydride to avoid having a large excess of the acetylating agent present, especially under heating.[12]

    • Aqueous Medium: Performing the reaction in an aqueous medium can help moderate the temperature and often allows the reaction to proceed without external heating, thus eliminating the risk of diacetylation.[12]

Frequently Asked Questions (FAQs)

Question: What is the optimal temperature range for the acetylation of aniline?

Answer: There is no single "optimal" temperature, as the ideal condition depends on the specific protocol, solvent, and desired reaction time. The choice of temperature represents a trade-off between reaction rate and product purity.

Temperature RangeContext & RationaleExpected Outcome
Room Temperature Often used in procedures with sodium acetate in an aqueous medium.[13] The reaction is typically fast enough to proceed without heating, minimizing side products.[12]High purity, minimal diacetylation, but may require longer reaction times.
Warm (e.g., 50°C) A gentle warming is used to increase the reaction rate without significantly promoting side reactions.[5]Good balance of reaction speed and yield.
Reflux (e.g., 100-120°C) Used when glacial acetic acid is the solvent or when a faster reaction is desired.[6][14]Rapid reaction, potentially higher yield, but increased risk of oxidation and diacetylation if not controlled.

Question: Why is temperature control so critical in this reaction?

Answer: Temperature control is paramount for balancing reaction kinetics with chemical selectivity.

  • Kinetics vs. Selectivity: Higher temperatures increase the rate of all reactions, including the desired acetylation and undesired side reactions like oxidation and diacetylation.[12] Precise control ensures the primary reaction proceeds efficiently while minimizing the formation of impurities.

  • Mechanism and Energy: The reaction proceeds via a nucleophilic attack of the aniline on the acetic anhydride, forming a tetrahedral intermediate which then collapses to form acetanilide and acetic acid.[1] While some activation energy is needed, excessive thermal energy can provide enough of a push to overcome the higher activation energy of side reactions.

Experimental Protocols and Visualizations

Protocol 1: Room Temperature Acetylation in Aqueous Medium

This method is excellent for preventing heat-related side products.[12][13]

  • In a 250 mL Erlenmeyer flask, add 2 mL of aniline to 15 mL of distilled water.

  • Add concentrated HCl dropwise while stirring until the aniline dissolves completely.

  • In a separate flask, dissolve 3 g of sodium acetate in 10 mL of water.

  • To the sodium acetate solution, add 2.5 mL of acetic anhydride and stir.[9]

  • Immediately pour the acetic anhydride-sodium acetate solution into the aniline solution with constant swirling.

  • Cool the reaction mixture in an ice bath to facilitate the precipitation of acetanilide crystals.[10]

  • Collect the white precipitate by vacuum filtration and wash with cold distilled water.[10]

  • Recrystallize the crude product from hot water to obtain pure acetanilide.[13]

Protocol 2: Acetylation with Gentle Heating

This protocol uses gentle heat to ensure the reaction goes to completion in a reasonable time.[6]

  • In a round-bottom flask, combine 10 mL of aniline with a mixture of 20 mL of acetic anhydride and glacial acetic acid. Add a small amount of zinc dust.[6]

  • Attach a reflux condenser to the flask.

  • Heat the mixture gently in an oil bath to approximately 60-80°C for 15-20 minutes.

  • Pour the hot mixture into a beaker containing ice-cold water while stirring continuously.

  • Stir vigorously to hydrolyze any excess acetic anhydride and precipitate the acetanilide.

  • Collect the crude product by vacuum filtration.

  • Purify the crude acetanilide by recrystallization from hot water.[6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of aniline is a classic example of nucleophilic acyl substitution.

Aniline Acetylation Mechanism aniline Aniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->intermediate acetanilide Acetanilide intermediate->acetanilide Collapse & Proton Transfer acetic_acid Acetic Acid intermediate->acetic_acid

Caption: Mechanism of aniline acetylation.

Experimental Workflow

This diagram outlines the general steps from reaction to final product analysis.

Experimental Workflow start Start: Reagent Preparation reaction Reaction: Mix Aniline & Acetic Anhydride (Control Temperature) start->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Isolation: Vacuum Filtration (Crude Product) precipitation->filtration purification Purification: Recrystallization filtration->purification drying Drying of Crystals purification->drying analysis Analysis: Melting Point & Yield Calculation drying->analysis end End: Pure Acetanilide analysis->end Troubleshooting Tree start Problem Observed low_yield Low Yield / Slow Reaction start->low_yield Is reaction incomplete? discolored Discolored Product start->discolored Is product yellow/brown? impure Impure Product / Low MP start->impure Is melting point broad/low? sol_temp Solution: Increase Temperature (Gentle Heating / Reflux) low_yield->sol_temp sol_decolorize Solution: Recrystallize with Activated Charcoal discolored->sol_decolorize sol_temp_control Solution: Avoid Overheating Use Room Temp Protocol impure->sol_temp_control Diacetylation suspected

Caption: Troubleshooting common issues.

References

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 453-457. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

  • Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • Scribd. (n.d.). Acetanilide Synthesis & Purification. Retrieved from [Link]

  • CDN. (n.d.). Synthesis and Recrystallization of Acetanilide. Retrieved from [Link]

  • Unknown. (n.d.). Preparation of acetanilide. Retrieved from [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]

  • Slideshare. (n.d.). Acetanilide synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). TITLE: PREPARATION AND PURIFICATION OF ACETANILIDE AIM. Retrieved from [Link]

  • University of Basrah. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]

  • IJTSRD. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?. Retrieved from [Link]

  • YouTube. (2021). acetylation aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN107652198B - Process for preparing acetanilide.
  • IJARSCT. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Unknown. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.8: The preparation of Acetanilide from Aniline. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2025). Acetanilide synthesis from aniline and acetic acid. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Acetanilide. Retrieved from [Link]

Sources

Technical Support Center: Chemoselectivity & Functional Group Protection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nitrile Preservation During Acetylation Protocols

Status: Operational Ticket ID: NIT-AC-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub. You are likely here because you attempted to acetylate an alcohol or amine in a molecule containing a nitrile (


) group, and you are observing side reactions—specifically the conversion of the nitrile to a primary amide (

) or an imidate ester (Pinner product).

Nitriles are generally robust, but they possess a "Achilles' heel": electrophilic activation in the presence of nucleophiles (water or alcohols). Standard acetylation conditions often inadvertently create the exact environment required to destroy them.

This guide provides diagnostic workflows, mechanistic root-cause analysis, and validated protocols to ensure chemoselectivity.

Module 1: Diagnostic & Triage

"Is my nitrile actually hydrolyzing?"

Before altering your synthesis, confirm the failure mode. Nitrile hydrolysis is often subtle on TLC but obvious in spectroscopy.

Quick Diagnostic Checklist
ObservationLikely IssueConfirmation
IR Spectrum Loss of sharp peak at ~2250 cm⁻¹ . Appearance of broad bands at 3300-3500 cm⁻¹ (N-H) and 1650-1690 cm⁻¹ (Amide C=O).Hydrolysis to primary amide.[1]
Mass Spec (LCMS) Mass shift of [M+18] (Water addition).Hydrolysis (Amide).[1][2][3]
Mass Spec (LCMS) Mass shift of [M+32] (if MeOH used) or [M+46] (if EtOH used).Pinner Reaction (Imidate formation).[4][5][6][7]
NMR (¹H) Disappearance of alpha-proton splitting (if applicable) or appearance of broad exchangeable protons at ~5.0-7.0 ppm .Hydrolysis .
Diagnostic Decision Tree

DiagnosticTree Start Start: Acetylation Product Analysis IR_Check Check IR Spectrum (~2250 cm⁻¹) Start->IR_Check Peak_Present Peak Present IR_Check->Peak_Present Strong Signal Peak_Absent Peak Absent/Weak IR_Check->Peak_Absent Signal Loss Result_Success Nitrile Intact. Check for other issues. Peak_Present->Result_Success MS_Check Check Mass Spec (LCMS) Peak_Absent->MS_Check Result_Hydrolysis FAILURE: Hydrolysis (+18 Da) Cause: Wet Reagents/Acid MS_Check->Result_Hydrolysis M + 18 Result_Pinner FAILURE: Pinner Reaction (+ Alcohol Mass) Cause: Strong Acid + Alcohol MS_Check->Result_Pinner M + ROH

Caption: Diagnostic logic to distinguish between successful acetylation, hydrolysis (amide formation), and Pinner reaction (imidate formation).

Module 2: Mechanistic Root Cause

"Why is this happening?"

To fix the problem, you must understand the competitive pathways. Acetylation reagents often generate acidic byproducts.

  • Acid-Catalyzed Hydrolysis: Standard acetylation (e.g., Acetic Anhydride) generates Acetic Acid. If the reaction is slow and trace water is present, the nitrile nitrogen protonates (

    
    ), becoming highly electrophilic. Water attacks to form an imidate, which tautomerizes to a primary amide.
    
    • Risk Factor:[3][8][9][10] High if using aqueous workups before quenching the activating agent, or using "wet" solvents.

  • The Pinner Reaction (The Silent Killer): If you are acetylating an alcohol using a strong acid catalyst (or generating HCl from Acetyl Chloride), the alcohol itself can attack the protonated nitrile instead of the acetyl group. This forms an imidate ester (Pinner Salt).[6]

    • Risk Factor:[3][8][9][10] High when using Acetyl Chloride (

      
      ) without sufficient base scavenger, as this generates 
      
      
      
      gas in situ.
Competitive Pathway Diagram

ReactionPathways Substrate Substrate (R-OH + R'-CN) Ac2O Ac₂O / Catalyst Substrate->Ac2O ActivatedCN Activated Nitrile (R'-C≡NH⁺) Substrate->ActivatedCN Acid Catalysis Acid H⁺ (Byproduct) Ac2O->Acid Side Generation Desired Desired Acetate (R-OAc + R'-CN) Ac2O->Desired Fast Kinetics (Dry Conditions) Amide Side Product: Amide (Hydrolysis) ActivatedCN->Amide + H₂O (Trace) Imidate Side Product: Imidate (Pinner Reaction) ActivatedCN->Imidate + R-OH (Self-Reaction)

Caption: Competitive pathways. Successful acetylation requires kinetics that favor Ac2O attack over nitrile activation by acidic byproducts.

Module 3: Validated Protocols

"How do I fix it?"

Do not rely on "standard" conditions. Use one of the following chemically distinct strategies.

Protocol A: The "Scandium Shield" (Recommended for High Value Substrates)

Principle: Uses Scandium(III) Triflate (


). It is a Lewis acid that activates acetic anhydride without protonating the nitrile significantly, avoiding the Pinner/Hydrolysis pathway. It works in neutral conditions.
  • Reagents: Alcohol (1.0 equiv), Acetic Anhydride (1.5 equiv),

    
     (0.5 - 1.0 mol%).
    
  • Solvent: MeCN or CH₂Cl₂ (Anhydrous).

  • Temperature: 0°C to Room Temp.

Step-by-Step:

  • Dissolve substrate in anhydrous MeCN (0.2 M).

  • Add

    
     (1 mol%). Note: Catalyst is recoverable.
    
  • Add Acetic Anhydride dropwise at 0°C.

  • Self-Validation: Monitor TLC. The reaction is usually rapid (<1 hour).

  • Quench: Add phosphate buffer (pH 7). Avoid strong acid/base quench.

Protocol B: Buffered Anhydride (The "Dry" Classic)

Principle: Uses Pyridine not just as a solvent, but as a proton sponge to neutralize acetic acid immediately, preventing nitrile protonation. Critical: Pyridine must be dry.

  • Reagents: Substrate, Acetic Anhydride (1.2 equiv), Pyridine (Excess/Solvent), DMAP (catalytic, optional).

  • Pre-requisite: Pyridine dried over KOH or molecular sieves (4Å).

Step-by-Step:

  • Flame-dry glassware under

    
    .
    
  • Dissolve substrate in dry Pyridine.

  • Add Acetic Anhydride dropwise at 0°C.

  • Self-Validation: Check pH of an aliquot on wet pH paper; it must remain basic.

  • Workup: Dilute with cold EtOAc, wash with cold saturated

    
     (to remove pyridine) followed by brine. Do not use HCl wash if nitrile is extremely sensitive.
    
Protocol C: The "Base-Only" (Acetyl Chloride Variant)

Principle: If you must use Acetyl Chloride (


), you must prevent HCl accumulation to stop the Pinner reaction.
  • Reagents: Substrate,

    
     (1.1 equiv), Triethylamine (
    
    
    
    ) or DIPEA (1.5 equiv).
  • Solvent: Dry DCM.

Step-by-Step:

  • Dissolve substrate and Base (

    
    ) in DCM. Cool to -10°C.
    
  • Add

    
    very slowly. The base must be present before the acid chloride is added.
    
  • Mechanism Check: The base traps HCl as

    
     salt immediately.
    
  • Self-Validation: White precipitate (

    
    ) should form immediately. If solution stays clear, you may have moisture or insufficient base.
    
Module 4: Comparison of Methods
FeatureProtocol A: Sc(OTf)₃Protocol B: Pyridine/Ac₂OProtocol C: AcCl/Base
Acid Risk Low (Lewis Acid)Low (Buffered)High (Generates HCl)
Moisture Sensitivity ModerateHighExtreme
Pinner Risk NegligibleLowHigh (if base is insufficient)
Workup Simple Filtration/WashRequires Pyridine removalSalt filtration
Best For Complex/Sensitive Molecules General PurposeSterically hindered alcohols
Module 5: Frequently Asked Questions (FAQ)

Q: Can I use aqueous HCl to work up the reaction? A: Proceed with caution. While nitriles usually require heat to hydrolyze in acid, the imidate intermediate (if formed) hydrolyzes instantly in water. Use a cold, buffered workup (Phosphate pH 7 or saturated


) instead of strong acid washes.

Q: I see a +18 peak on LCMS, but I used anhydrous solvents. Where did the water come from? A: Check your Acetic Anhydride . Old bottles of


 hydrolyze to acetic acid over time. The acetic acid acts as a catalyst, and the "water" may come from atmospheric moisture absorbed during a slow reaction. Distill your 

or buy a fresh bottle.

Q: Why not use basic hydrolysis (NaOH) to remove the acetate later? Will the nitrile survive? A: Nitriles can hydrolyze in base (


 attack), but usually require heat (

). Saponification of the ester at room temperature (LiOH/THF/Water) is generally safe for nitriles, provided you monitor the reaction closely.
References
  • Scandium Triflate Catalysis: Barrett, A. G. M., & Braddock, D. C. (1997).[11] Scandium(III) or Lanthanide(III) Triflates as Recyclable Catalysts for the Direct Acetylation of Alcohols with Acetic Acid.[11] Chemical Communications, (4), 351–352.[11]

  • Bismuth Triflate Alternative: Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[12] Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.[13] The Journal of Organic Chemistry, 66(26), 8926–8934.

  • Pinner Reaction Mechanism: Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[2][3][14] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

  • General Protective Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Esters).

Sources

Technical Support Center: Purification of 3-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for a common challenge in organic synthesis: the removal of unreacted 3-amino-2-methylbenzonitrile from product mixtures. As researchers and drug development professionals, achieving high purity of your target compound is paramount. This resource combines established chemical principles with field-proven techniques to help you navigate the complexities of purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when trying to separate your desired product from the starting material, 3-amino-2-methylbenzonitrile.

Q1: My desired product and the starting material, 3-amino-2-methylbenzonitrile, have very similar polarities. How can I separate them using column chromatography?

A1: This is a frequent challenge. When simple isocratic elution fails, a multi-faceted approach to column chromatography is necessary.

  • Rationale: The basicity of the amino group in 3-amino-2-methylbenzonitrile offers a "handle" to alter its interaction with the stationary phase. Silica gel is weakly acidic, and this can lead to tailing of basic compounds. Modifying the mobile phase can mitigate this effect and improve separation.

  • Troubleshooting Steps:

    • Gradient Elution: If you haven't already, switch from an isocratic (constant solvent mixture) to a gradient elution. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This can often resolve compounds with close Rf values.

    • Solvent System Modification: For basic compounds like amines, adding a small amount of a basic modifier to the eluent can significantly improve peak shape and separation.[1]

      • Try adding 0.1-1% triethylamine (Et3N) or a few drops of ammonia in methanol to your mobile phase.[2] This will saturate the acidic sites on the silica gel, reducing the tailing of the amine and allowing for better separation based on other functional groups.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider other stationary phases. Alumina (basic or neutral) can be a good alternative for separating basic compounds.[3] Reversed-phase chromatography, which separates based on hydrophobicity, is another powerful option if your product's hydrophobicity differs significantly from the starting material.[3]

Q2: I performed an acid-base extraction to remove the unreacted 3-amino-2-methylbenzonitrile, but I'm seeing low recovery of my desired product. What went wrong?

A2: Low recovery after an acid-base extraction typically points to two main culprits: the stability of your product to acidic conditions or issues with the extraction procedure itself.

  • Causality: The principle of acid-base extraction relies on converting the basic amine into a water-soluble salt by protonating it with an acid.[4][5] This salt then partitions into the aqueous layer, leaving the neutral product in the organic layer.

  • Troubleshooting Protocol:

    • Product Stability Check: First, confirm that your desired product is stable under acidic conditions. Some functional groups can be acid-labile. You can test this on a small scale by dissolving a pure sample of your product in the organic solvent and exposing it to the same acidic solution you used for the extraction. Analyze the result by TLC or LC-MS to check for degradation.

    • Incomplete Protonation/Extraction: Ensure you are using a sufficient amount of acid to protonate all of the unreacted amine. It's also crucial to perform multiple extractions (at least 2-3) with the acidic solution, as a single extraction may not be sufficient to remove all of the amine salt.[6]

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

    • Back Extraction: To recover any of your desired product that may have been inadvertently pulled into the aqueous layer, you can perform a "back extraction." Make the acidic aqueous layer basic again with a base like sodium bicarbonate and then extract it with fresh organic solvent.

Q3: Can I use recrystallization to purify my product from 3-amino-2-methylbenzonitrile?

A3: Recrystallization can be an effective purification technique if your product and the starting material have significantly different solubilities in a particular solvent system.

  • Underlying Principle: Successful recrystallization depends on finding a solvent that will dissolve your product and the impurity when hot, but in which your product is significantly less soluble than the impurity when cool.[1]

  • Experimental Workflow:

    • Solvent Screening: The key is to perform a thorough solvent screen. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures thereof). A good starting point is to find a solvent in which your crude product is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

    • Procedure: Dissolve the crude mixture in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]

    • Purity Analysis: Analyze the purity of the resulting crystals and the mother liquor by TLC or NMR to assess the effectiveness of the recrystallization.

In-Depth Protocols and Methodologies

Method 1: Purification via Acid-Base Extraction

This method is often the most efficient for removing basic impurities like aromatic amines.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1M aqueous solution of hydrochloric acid (HCl).[4][5] The basic 3-amino-2-methylbenzonitrile will react with the HCl to form its hydrochloride salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash two more times to ensure complete removal of the amine.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Acid-Base Extraction Workflow

AcidBaseExtraction cluster_0 Initial State cluster_1 Extraction Step cluster_2 Separated Phases cluster_3 Final Product Crude Crude Mixture (Product + Starting Material) in Organic Solvent Funnel Separatory Funnel Crude->Funnel Transfer Organic Organic Layer (Purified Product) Funnel->Organic Separate Layers Aqueous Aqueous Layer (Protonated Starting Material) Funnel->Aqueous Acid Add 1M HCl (aq) Acid->Funnel Final Isolated Pure Product Organic->Final Dry & Evaporate

Caption: Workflow for removing 3-amino-2-methylbenzonitrile via acid-base extraction.

Data Summary for Method Selection

The choice of purification method often depends on the physical properties of the compounds involved.

Property3-Amino-2-methylbenzonitrileConsiderations for Your Product
Molecular Formula C8H8N2[7]Compare with your product's formula.
Molecular Weight 132.16 g/mol [8][9]A significant difference in molecular weight may allow for separation by size-exclusion chromatography.
Appearance SolidIf your product is an oil, this difference can be exploited during work-up and recrystallization.
Basicity (pKa of conjugate acid) The amino group is basic.[5]If your product is neutral or acidic, acid-base extraction is highly effective.
Solubility Soluble in ethanol, ethyl ether, acetone; insoluble in water.[10]Exploit differences in solubility for recrystallization.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Frontier, A. Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Ma, D., & Jha, A. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840. [Link]

  • Tingle, J. B. (1906). SOME DERIVATIVES OF P-AMINOBENZONITRILE. Journal of the American Chemical Society, 28(11), 1499-1506. [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • IndiaMART. 3 Aminobenzonitrile. [Link]

  • National Center for Biotechnology Information. 3-Amino-2-nitrobenzonitrile. PubChem. [Link]

  • IndiaMART. 3 Amino Methyl Benzonitrile, 98%, 25 kg. [Link]

  • Google Patents.
  • Google Patents.
  • Phenomenex. Column Chromatography: Principles and Applications. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • PubChemLite. 3-amino-2-methylbenzonitrile (C8H8N2). [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • ChemBK. 3-Methylbenzonitrile. [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Google Patents.
  • Pharmaffiliates. Benzonitrile-impurities. [Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. [Link]

  • ResearchGate. How can I purify impure benzonitrile?. [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. [Link]

  • BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • NIST. Benzonitrile, 3-methyl-. [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Glen Research. A New Simplified 3'-Amino-Modifier CPG. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Google Patents.
  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

Sources

Technical Support Center: Solving Catalyst Deactivation in Benzonitrile Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of benzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize catalytic methods for these critical transformations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols in a direct question-and-answer format to help you diagnose, solve, and prevent catalyst deactivation, ensuring the robustness and reproducibility of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses foundational questions regarding catalyst deactivation in the context of benzonitrile synthesis, which often involves palladium-catalyzed cyanation, hydrogenation, or ammoxidation reactions.

Q1: What is catalyst deactivation, and why is it a significant issue in benzonitrile synthesis?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In the synthesis of benzonitriles and their derivatives, which are crucial intermediates for pharmaceuticals, agrochemicals, and dyes, deactivation is a major operational and economic challenge.[2][3] It leads to incomplete reactions, lower yields, inconsistent product quality, and increased costs due to the need for higher catalyst loading or complete replacement of expensive precious metal catalysts like palladium.[4][5]

Q2: What are the common visual or kinetic signs that my catalyst is deactivating?

A2: Several signs can indicate that your catalyst is losing activity. Kinetically, you might observe a reaction that starts efficiently but then slows down significantly or stops before reaching full conversion.[6] A common visual cue in palladium-catalyzed reactions is the formation of a black precipitate, known as palladium black, which signifies the aggregation of the active catalyst into an inactive state.[6] Inconsistent results between different batches can also suggest that varying levels of impurities in your reagents are poisoning the catalyst.[6]

Q3: What are the primary mechanisms of catalyst deactivation in these reactions?

A3: Deactivation can occur through several mechanisms, often simultaneously. The most common are:

  • Poisoning: This is a chemical deactivation where impurities or even the reactants/products themselves bind strongly to the active sites, blocking them. In palladium-catalyzed cyanation, excess cyanide ions are a notorious poison, capable of disrupting every step of the catalytic cycle.[7][8][9] Other common poisons include sulfur, halides, and certain nitrogen-containing compounds.[1][6]

  • Fouling or Coking: This is a physical blockage of active sites and pores by the deposition of carbonaceous materials, heavy byproducts, or polymers formed from side reactions.[1][10][11]

  • Sintering (Thermal Degradation): At elevated temperatures, finely dispersed metal nanoparticles on a support can migrate and agglomerate into larger, less active particles, resulting in a significant loss of active surface area.[1][10][11]

  • Leaching: This involves the dissolution of the active metal from its solid support into the reaction medium, which is a problem for both catalyst lifetime and product purity, as it can lead to contamination with toxic heavy metals.[10][12][13]

Section 2: Troubleshooting Guides - From Problem to Solution

This section provides a structured approach to diagnosing and solving specific issues encountered during your experiments.

Guide 1: Low or No Conversion in a Palladium-Catalyzed Cyanation Reaction

Problem: My palladium-catalyzed cyanation of an aryl halide is showing low conversion, or the reaction has stalled completely.

Causality & Diagnosis: This is one of the most common issues and is frequently linked to catalyst poisoning by the cyanide source itself.[7] Mechanistic studies have shown that excess cyanide can form stable, inactive palladium-cyanide complexes like [(CN)4Pd]2-, effectively removing the catalyst from the reaction cycle.[8][9]

Diagnostic Workflow:

A Low/No Conversion in Cyanation B Observe Reaction Mixture for Palladium Black A->B C Sintering/Aggregation Likely B->C Yes D Check Reagent Purity (Aryl Halide, Solvent, Base) B->D No E Poisoning by Impurities (e.g., Sulfur) D->E Impurities Found F Review Cyanide Source & Concentration D->F Reagents Pure G Cyanide Poisoning Likely F->G High [CN-], Soluble Source H Add Fresh Catalyst to Stalled Rxn. Does it restart? F->H Low [CN-], Insoluble Source I Original Catalyst is Deactivated H->I Yes J Other Issue (e.g., Temp, Mixing) H->J No

Caption: Troubleshooting workflow for low conversion in Pd-catalyzed cyanation.

Solutions:

  • Modify the Cyanide Source: Instead of highly soluble and potent poisons like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7] These reagents have lower free cyanide concentrations in solution, reducing the rate of catalyst poisoning.

  • Control Reagent Purity: Ensure all starting materials, solvents, and bases are rigorously purified to remove potential catalyst poisons like sulfur or water. Moisture can be particularly harmful as it can lead to the formation of HCN, which is highly reactive towards the active Pd(0) species.[8][9]

  • Use Stabilizing Ligands: Employ robust ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), that form stable complexes with the palladium center.[6] This stabilization helps prevent both aggregation into palladium black and displacement by cyanide ions.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes mitigate catalyst sintering without excessively compromising the reaction rate.[10]

Guide 2: Decreasing Yield Over Catalyst Recycling Cycles (Heterogeneous Catalysts)

Problem: I am reusing my Pd/C or Pd/Al₂O₃ catalyst for a benzonitrile hydrogenation, but the yield drops with each cycle.

Causality & Diagnosis: This issue typically points towards irreversible changes to the catalyst, most commonly fouling (coking) or sintering. In nitrile hydrogenations, secondary amine byproducts can form and subsequently polymerize on the catalyst surface, blocking pores and active sites.[10] High temperatures can cause the palladium nanoparticles to sinter, reducing the available surface area.[11]

Diagnostic & Regenerative Workflow:

A Decreasing Yield Upon Recycling B Filter & Dry Spent Catalyst A->B C Characterize Catalyst (BET, TGA, TEM/XPS) B->C D Pore Volume/Surface Area Decreased? C->D F Particle Size Increased? Pd(0) Oxidized? C->F E Fouling/Coking Confirmed D->E Yes D->F No H Solvent Wash Protocol (See Protocol 1) E->H G Sintering/Oxidation Confirmed F->G Yes I Thermal/Chemical Tx Protocol (See Protocol 2) G->I J Test Regenerated Catalyst on Small Scale H->J I->J K Activity Restored? J->K L Optimize Prevention Strategy K->L Yes M Consider Fresh Catalyst K->M No

Caption: Diagnostic and regeneration workflow for a recyclable heterogeneous catalyst.

Solutions & Data Interpretation:

  • Characterization: Analyzing the spent catalyst is key. A decrease in BET surface area and pore volume suggests fouling.[4] Thermogravimetric analysis (TGA) can quantify the amount of deposited coke. Transmission electron microscopy (TEM) can directly visualize an increase in nanoparticle size due to sintering. X-ray Photoelectron Spectroscopy (XPS) can reveal changes in the palladium oxidation state, as the active species is often Pd(0).[6][12]

  • Regeneration: The appropriate regeneration strategy depends on the deactivation mechanism.

Deactivation Mechanism Regeneration Strategy Description Typical Effectiveness
Fouling / Coking Solvent WashingWashing with specific solvents (e.g., chloroform, acetic acid) with sonication can remove adsorbed organic residues and byproducts.[4]Moderate to High
Fouling / Coking Thermal Treatment (Calcination)Controlled heating in an inert or oxidative atmosphere to burn off carbonaceous deposits. Caution: Can cause sintering.High, but risks thermal damage.
Mild Poisoning Hydrogen TreatmentTreating the catalyst with hydrogen at an elevated temperature can sometimes displace weakly bound poisons and reduce oxidized metal sites.[10]Variable
Sintering / Leaching Chemical ReprocessingDissolving the metal (e.g., in aqua regia) and re-impregnating it onto a fresh support. This is a recovery, not a simple regeneration.[5]High (Recovers Metal)
Section 3: Experimental Protocols

These protocols provide detailed, actionable steps for common procedures discussed in the troubleshooting guides.

Protocol 1: Solvent Wash Regeneration of a Fouled Pd/C Catalyst

This protocol is adapted from a method developed for a deactivated Pd(OH)₂/C catalyst and may require optimization for your specific system.[4]

Objective: To remove organic byproducts and coke precursors from the surface of a palladium-on-carbon catalyst.

Materials:

  • Deactivated Pd/C catalyst

  • Chloroform

  • Glacial acetic acid

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Ultrasonic bath

Procedure:

  • Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Catalyst Slurry: Transfer the deactivated catalyst to a round-bottom flask. For every 1 gram of catalyst, add 10 mL of chloroform and 10 mL of glacial acetic acid.

  • Treatment: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Stirring: After sonication, stir the slurry vigorously under an inert atmosphere for 4-6 hours.

  • Filtration: Filter the catalyst using a Büchner funnel. Wash the catalyst cake sequentially with 3 portions of chloroform, followed by 3 portions of deionized water until the filtrate is neutral.

  • Drying: Dry the regenerated catalyst under vacuum at 60-80°C overnight.

  • Validation: Test the activity of a small sample of the regenerated catalyst against a fresh catalyst sample in a standard reaction to quantify the recovery of performance.

Protocol 2: Recovery of Homogeneous Palladium Catalyst via Organic Solvent Nanofiltration (OSN)

This protocol outlines the general principle for recovering a homogeneous catalyst, as demonstrated in a pharmaceutical case study.[14][15]

Objective: To separate a dissolved palladium catalyst from a product stream for subsequent reuse.

Workflow:

  • System Setup: The reaction mixture containing the product and the dissolved homogeneous palladium catalyst is fed into an OSN system equipped with a suitable membrane that retains larger molecules (the catalyst-ligand complex) while allowing smaller molecules (product, solvent) to pass through.

  • Filtration: The mixture is processed under pressure. The permeate stream contains the purified product, while the retentate stream becomes increasingly concentrated with the catalyst.

  • Catalyst Recovery: The concentrated catalyst solution (retentate) is collected.

  • Reuse: The recovered catalyst solution can be directly reused in a subsequent batch of the reaction. Studies have shown successful reuse for up to five cycles while maintaining high conversion (>90%).[14][15]

  • Optimization: The choice of membrane, solvent, and operating pressure are critical parameters that must be optimized for each specific chemical system to ensure high recovery rates and catalyst stability.

Section 4: Advanced Topics & Prevention Strategies

Q4: How can I proactively design my synthesis to minimize catalyst deactivation?

A4: A proactive approach is often more effective than a reactive one.

  • Catalyst Selection: Choose a catalyst known for its robustness. For example, certain catalyst supports can enhance stability and prevent sintering.[10] In some hydrogenations, Raney Cobalt has shown longer life than Raney Nickel.[10]

  • Ligand Choice: For homogeneous catalysis, the ligand is critical. It not only dictates reactivity and selectivity but also stabilizes the metal center against aggregation.[6]

  • Process Optimization: Operate at the lowest possible temperature and pressure that still affords a reasonable reaction rate to minimize thermal degradation (sintering) and byproduct formation.[10]

  • Continuous Flow Synthesis: While catalyst deactivation is still a concern in flow chemistry, the setup can be designed to manage it more effectively. For instance, using packed-bed reactors allows for easier replacement of the catalyst cartridge without interrupting the entire process.[16][17] Parallel reactor setups can be used to switch from a deactivated bed to a fresh one seamlessly.[16]

References
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers.
  • Regeneration of palladium based catalyst for methane abatment. DCL Inc.
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Amino-4-cyclopropylbenzonitrile. Benchchem.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. ResearchGate.
  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. MDPI.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications).
  • Technical Support Center: Catalyst Selection for Nitrile Synthesis. Benchchem.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PMC.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Catalyst Immobilization Techniques for Continuous Flow Synthesis. DSpace@MIT.
  • Catalyst immobilization techniques for continuous flow synthesis. DSpace@MIT.

Sources

Technical Support Center: Minimizing Side Products in Acetamidobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ABCN-SYNTH-OPT-001

Executive Summary & Route Selection

Welcome to the technical support hub for acetamidobenzonitrile synthesis. This class of compounds (e.g., N-(4-cyanophenyl)acetamide) serves as a critical intermediate in the synthesis of HIV reverse transcriptase inhibitors, agrochemicals, and high-performance polymers.

Our analysis identifies two robust synthetic pathways. Your choice dictates the specific side-product profile you must manage.

Route Selection Logic

Before troubleshooting, verify you are using the optimal pathway for your starting materials.

RouteSelection Start Select Starting Material Halo Halo-acetanilide (X = I, Br, Cl) Start->Halo Halogen available Amino Aminobenzonitrile (NH2 + CN pre-installed) Start->Amino Nitrile available RouteA ROUTE A: Pd-Catalyzed Cyanation (Rosenmund-von Braun / Buchwald) Halo->RouteA RouteB ROUTE B: Chemoselective Acetylation Amino->RouteB RiskA Primary Risks: 1. Homocoupling (Biaryls) 2. Hydrodehalogenation 3. Catalyst Poisoning RouteA->RiskA RiskB Primary Risks: 1. Diacetylation (Imide formation) 2. Hydrolysis of Nitrile (if acidic) RouteB->RiskB

Figure 1: Decision matrix for synthetic pathway selection based on commercial availability of precursors.

Module A: Troubleshooting Pd-Catalyzed Cyanation

Context: Converting N-(halo-phenyl)acetamide to acetamidobenzonitrile using


 or 

.

This is the most common route but chemically complex. The acetamido group is generally stable, but the palladium cycle is susceptible to failure modes that generate specific side products.

Common Failure Modes & Solutions
Symptom / Side ProductDiagnosis (Root Cause)Corrective Action
Biaryl Formation (Homocoupling) Oxidative Dimerization: Presence of

promotes the coupling of two aryl halides.
Degas rigorously. Sparge solvent with Ar/

for 20 mins before adding catalyst. Use a glovebox if possible.
Starting Material Recovery (No Rxn) Catalyst Poisoning: High concentration of free

ions displaces ligands on Pd, forming inactive

.
Switch to "Slow Release" Cyanide: Use

or

. These release

slowly, keeping free cyanide below the poisoning threshold [1].
Reduced Product (Hydrodehalogenation) Hydride Source: Trace water or alcohol acting as a hydride donor during the Pd(II) intermediate state.Dry Solvents: Ensure DMF or DMAc is anhydrous (<50 ppm water). Avoid alcoholic solvents unless specifically required by the ligand system.
Black Precipitate (Pd Black) Ligand dissociation: The catalyst is decomposing before the catalytic cycle completes.Boost Ligand Loading: Increase Ligand:Pd ratio (e.g., from 2:1 to 4:1). Consider robust ligands like XPhos or dppf [2].
Deep Dive: The "Cyanide Poisoning" Loop

In standard cross-couplings, more nucleophile is usually better. In cyanation, excess cyanide kills the catalyst .

CyanationCycle Pd0 Active Catalyst LnP(0) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Poison DEAD CATALYST [Pd(CN)4]2- Pd0->Poison Excess Free CN- TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet CN- source OxAdd->Poison Excess Free CN- RedElim Reductive Elimination Product: Ar-CN TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle vs. the cyanide poisoning trap. Note that excess cyanide irreversibly sequesters Palladium.

Module B: Troubleshooting Acetylation

Context: Converting Aminobenzonitrile to Acetamidobenzonitrile using Acetic Anhydride (


) or Acetyl Chloride (

).

This route is mechanistically simpler (


 at carbonyl) but suffers from selectivity issues regarding the degree of acetylation.
Common Failure Modes & Solutions
Symptom / Side ProductDiagnosis (Root Cause)Corrective Action
Diacetylated Product (Imide) Over-Acylation: The mono-acetylated product (amide) is still nucleophilic enough to react with excess ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, especially with catalytic DMAP.
Stoichiometry Control: Use exactly 1.0–1.1 eq of

. Rescue: If imide forms, reflux in ethanol/water with mild base (

) to selectively hydrolyze the imide back to the amide [3].
Hydrolysis of Nitrile to Amide Acidic Conditions: Strong acid catalysts (e.g.,

) or heating in aqueous acid can hydrate the nitrile.[1]
Buffer the System: Use acetic acid as solvent or add sodium acetate as a buffer. Avoid strong mineral acids. Keep temps <80°C if water is present.
Colored Impurities (Pink/Brown) Oxidation: Aniline starting material oxidized prior to acetylation.Purification: Add activated charcoal during recrystallization (hot ethanol) or perform acetylation under inert atmosphere (

) [4].
Protocol: Selective Acetylation (Self-Validating)
  • Dissolution: Dissolve aminobenzonitrile (1.0 eq) in glacial acetic acid (solvent).

  • Addition: Add Acetic Anhydride (1.1 eq) dropwise at room temperature.

  • Checkpoint: Monitor TLC.

    • If SM remains: Heat to 50°C.

    • If Diacetyl (Imide) appears: Don't panic. Complete the reaction, then add 10% aqueous ethanol and reflux for 15 mins. The unstable imide bond cleaves first, returning the desired product.

  • Quench: Pour into ice water. The product should precipitate as a white solid.

Module C: Stability & Workup FAQ

Q: Can I use strong acid/base to wash my product? A: Proceed with caution.

  • Acid Risk: The acetamido group is moderately stable to acid, but the nitrile can hydrolyze to a primary amide (

    
    ) and then to a carboxylic acid (
    
    
    
    ) under refluxing acid [5].
  • Base Risk: Strong base (NaOH) at high heat will hydrolyze the nitrile to a carboxylate.

  • Recommendation: Use saturated

    
     (mild base) to neutralize acid byproducts. It is too weak to hydrolyze the nitrile or the acetamido group at room temperature.
    

Q: How do I remove residual Palladium from Route A? A: Residual metal is a critical quality attribute (CQA) failure.

  • Standard: Filtration through Celite removes bulk Pd black.

  • Polishing: Use a metal scavenger (e.g., SiliaMetS® Thiol or TMT) stirred with the organic phase for 30 minutes. This is more effective than charcoal for soluble Pd complexes.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. Link

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See section on hydrolysis of imides vs amides).
  • BenchChem Technical Support. (2025). Preventing over-methylation and oxidation in acetanilide synthesis. BenchChem Protocols. Link

  • Moorthy, J. N., & Singhal, N. (2005).[2][3] Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration.[2][3] The Journal of Organic Chemistry, 70(5), 1926–1929.[2] Link

Sources

Validation & Comparative

Technical Guide: H-NMR Spectrum Analysis of 2-Methyl-3-acetylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of quinazoline-based kinase inhibitors and agrochemicals, 2-Methyl-3-acetylamino-benzonitrile (also known as


-(3-cyano-2-methylphenyl)acetamide) serves as a critical synthetic intermediate.[1] Its purity directly correlates with the yield and efficacy of downstream heterocyclization.

This guide provides a definitive H-NMR analysis protocol. Unlike standard spectral lists, this document focuses on comparative validation —demonstrating how to distinguish the target molecule from its specific regioisomers and starting materials using solvent-dependent resolution and coupling constant analysis.

The Analytical Challenge

The primary challenge in verifying this structure lies in:

  • Regioisomer Differentiation: Distinguishing the 1,2,3-substitution pattern from 1,2,4- or 1,2,6-isomers formed during non-selective nitration/reduction sequences.

  • Amide Rotamers: The acetylamino group can exhibit restricted rotation, complicating spectral interpretation in non-polar solvents.

Comparative Analysis: Target vs. Alternatives

To validate the "performance" of the synthesized product (i.e., its identity and purity), one must compare its spectral fingerprint against its most likely contaminants (Alternatives).

Comparison 1: Target vs. Regioisomers (Structural Elucidation)

The most common synthetic error is the formation of the 4-acetylamino isomer. H-NMR provides the only rapid, non-destructive method to distinguish these without crystallography.

FeatureTarget: 3-Acetylamino (1,2,3-Substituted)Alternative: 4-Acetylamino (1,2,4-Substituted)Diagnostic Logic
Aromatic Pattern Doublet - Triplet - Doublet Singlet - Doublet - Doublet The target has three adjacent protons (H4, H5, H6).[1] The isomer has an isolated proton (H3).
Coupling (

)

Hz (Two interactions)
One

(small) and one

Look for the "Triplet" (t) at H5. If absent, the substitution pattern is wrong.
Methyl Shift

ppm

ppm
Less diagnostic; rely on the aromatic region.
Comparison 2: Solvent Selection (Method Performance)

The choice of solvent drastically affects the "performance" of the NMR analysis, particularly for the amide proton.

ParameterRecommended: DMSO-

Alternative: CDCl

Impact on Analysis
Amide (-NH) Signal Sharp Singlet (

ppm)
Broad/Invisible (

ppm)
DMSO forms H-bonds with the amide, locking it in a deshielded, slow-exchange state, enabling accurate integration.[1]
Solubility ExcellentModerateThe target is polar due to the -CN and -NHAc groups; CDCl

may require heating, which worsens exchange broadening.[1]
Water Peak

ppm

ppm
Ensure DMSO is dry; water peak at 3.33 can obscure methyl signals if the sample is wet.

Structural Visualization & Logic Flow[1]

The following diagrams illustrate the molecular numbering and the decision logic for assigning the spectrum.

Diagram 1: Molecular Structure & Numbering

Note: Numbering prioritizes the Cyano group as position 1.

Structure cluster_ring C1 C1 (CN) C2 C2 (Me) C1->C2 Ortho C3 C3 (NHAc) C2->C3 Ortho C4 C4 (H) C3->C4 Ortho C5 C5 (H) C4->C5 Ortho (J~8Hz) C4->C5 Coupling C6 C6 (H) C5->C6 Ortho (J~8Hz) C5->C6 Coupling C6->C1 Ortho

Caption: Substituent arrangement for this compound. The contiguous H4-H5-H6 system creates the diagnostic splitting pattern.

Diagram 2: Spectral Assignment Workflow

Workflow Start Acquire Spectrum (DMSO-d6) CheckNH Locate Amide NH (> 9.0 ppm) Start->CheckNH Integrate Integrate Methyls (2.0 - 2.5 ppm) CheckNH->Integrate Confirm 1H AnalyzeAr Analyze Aromatic Region (7.0 - 8.0 ppm) Integrate->AnalyzeAr Confirm 3H:3H Decision Is there a Triplet (1H)? AnalyzeAr->Decision Pass PASS: Target Structure Confirmed (1,2,3-sub) Decision->Pass Yes (H5) Fail FAIL: Isomer Detected (1,2,4-sub) Decision->Fail No (Only s/d)

Caption: Logic flow for validating the target structure against common regioisomers.

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and minimizes solvent artifacts.

Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Internal Standard).[1]
    
  • Sample: 5–10 mg of this compound.

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution; turbidity will broaden peaks.
    
  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       second (ensure methyl integration accuracy).
      
    • Scans: 16 (minimum).

  • Processing:

    • Exponential multiplication (LB = 0.3 Hz).

    • Phase correction (Manual preferred for amide region).

    • Baseline correction (Bernstein polynomial).

    • Reference: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Data Interpretation: The Spectral Fingerprint

The following table summarizes the expected chemical shifts in DMSO-


.
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Explanation
9.60 Singlet (br)1H-NH- Highly deshielded by carbonyl anisotropy and H-bonding to DMSO.[1]
7.65 Doublet (

Hz)
1HH6 Ortho to Cyano (EWG). Deshielded by -CN anisotropy.[1]
7.45 Doublet (

Hz)
1HH4 Ortho to Acetamido. Deshielded by amide, slightly shielded by ortho-Methyl.
7.35 Triplet (

Hz)
1HH5 Meta to substituents. Coupled to both H4 and H6.
2.35 Singlet3HAr-CH

Attached to aromatic ring.[1] Slightly deshielded by ortho-CN.[1]
2.10 Singlet3HCO-CH

Acetyl methyl group. Typical range for acetanilides.
Critical Quality Attributes (CQA) Check:
  • Impurity Check: Look for a broad singlet at

    
     ppm.[1] This indicates unreacted 2-Methyl-3-aminobenzonitrile  (Starting Material).[1]
    
  • Solvent Trap: If using CDCl

    
    , the Ar-CH
    
    
    
    and CO-CH
    
    
    may overlap or swap positions depending on concentration. In DMSO, they are distinct.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for substituent effects and coupling constants).

  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572-582. Link (Authoritative source on Amide solvent shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying water/solvent peaks in DMSO).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-acetylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel compounds, synthetic intermediates, and metabolites is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is intrinsic to a molecule's specific architecture.

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-3-acetylamino-benzonitrile, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available spectrum for this specific molecule, this guide leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to construct a scientifically rigorous, predictive fragmentation map. Our objective is to provide a robust analytical framework that empowers researchers to identify and characterize this molecule and its close relatives with a high degree of confidence.

Foundational Principles & Predicted Fragmentation

Under electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical cation, the molecular ion (M•+). This high-energy species subsequently undergoes a series of predictable cleavage and rearrangement reactions to yield smaller, stable fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

For this compound (C₁₀H₁₀N₂O, Molecular Weight: 174.19 g/mol ), the fragmentation cascade is primarily dictated by the interplay between the N-acetylamino group and the ortho-methyl substituted benzonitrile scaffold.

The key predicted fragmentation pathways are:

  • Alpha (α)-Cleavage: The most facile cleavage is often the bond alpha to the carbonyl group of the acetyl moiety. This leads to the formation of a highly stable acylium ion.

  • Ketene Loss via Rearrangement: N-aryl acetamides are well-known to undergo a characteristic rearrangement to eliminate a neutral molecule of ketene (CH₂=C=O). This is often a dominant fragmentation pathway.

  • Secondary Fragmentations: The primary fragment ions can undergo further fragmentation, primarily involving the benzonitrile and methyl groups, such as the characteristic loss of hydrogen cyanide (HCN).

The following diagram illustrates the predicted primary fragmentation pathways originating from the molecular ion.

G M C₁₀H₁₀N₂O m/z = 174 (Molecular Ion, M•+) F132 C₈H₈N₂ m/z = 132 (3-Amino-2-methylbenzonitrile) M->F132 - C₂H₂O (Ketene) (Rearrangement) F43 C₂H₃O m/z = 43 (Acetyl Cation, Base Peak) M->F43 - C₈H₇N₂• (α-Cleavage) F131 C₈H₇N₂ m/z = 131 M->F131 - CH₃CO• (α-Cleavage)

Caption: Predicted primary EI-MS fragmentation pathways for this compound.

Detailed Analysis of Key Fragments

Based on established fragmentation mechanisms, we can predict the major ions that will define the mass spectrum of this compound.

m/z Proposed Ion Structure Formula Fragmentation Pathway Predicted Relative Abundance
174[M]•+ (Molecular Ion)[C₁₀H₁₀N₂O]•+Initial ionization of the parent molecule.Moderate to Low
1323-Amino-2-methylbenzonitrile ion[C₈H₈N₂]•+Loss of a neutral ketene molecule (42 Da) from the molecular ion via rearrangement.High
43 Acetyl Cation [C₂H₃O]⁺ α-cleavage of the N-acetyl group. This resonance-stabilized ion is very common. Very High (Likely Base Peak)
131[M - 43]⁺[C₈H₇N₂]⁺Loss of the acetyl group radical via α-cleavage.Moderate
1172-Methylbenzonitrile ion[C₈H₇N]•+Loss of the entire acetylamino group radical.Low
116[M-H] from m/z 117[C₈H₆N]⁺Loss of a hydrogen atom from the m/z 117 fragment, likely forming a stable structure.Moderate
90[M-HCN] from m/z 117[C₇H₆]•+Loss of neutral hydrogen cyanide (27 Da) from the 2-methylbenzonitrile fragment.Moderate

Comparative Analysis with Analogous Structures

To substantiate our predictions, we can compare the expected fragmentation of our target molecule with the known EI-MS data of structurally related compounds available in the NIST Mass Spectrometry Data Center.[1][2][3][4] This comparative approach provides strong evidence for the proposed fragmentation pathways.

N-acetyl-o-toluidine (MW = 149.19)

This compound contains the core N-acetyl and ortho-methyl substituted ring, lacking only the nitrile group. Its fragmentation is highly informative. The NIST spectrum shows:

  • Molecular Ion (m/z 149): Present.

  • Major Fragment (m/z 107): This corresponds to the loss of ketene (149 - 42 = 107), forming the o-toluidine radical cation. This strongly supports the prediction of a major peak at m/z 132 (174 - 42) for our target molecule.[5]

  • Base Peak (m/z 43): The acetyl cation, confirming the prevalence of α-cleavage.[5]

2-Methylbenzonitrile (o-tolunitrile) (MW = 117.15)

This molecule represents the core benzonitrile structure of our target after the hypothetical loss of the acetylamino group. Its known fragmentation pattern informs the potential secondary fragmentations. The NIST spectrum shows:

  • Molecular Ion (m/z 117): Strong, which is typical for aromatic compounds.[1][6]

  • Major Fragment (m/z 116): A very strong [M-H]⁺ peak, suggesting the formation of a stable ion.[1][6]

  • Fragment (m/z 90): Corresponds to the loss of HCN (117 - 27 = 90), a characteristic fragmentation for benzonitriles.[1][6]

Acetanilide (MW = 135.16)

As the parent N-aryl amide, acetanilide provides the fundamental fragmentation pattern for the acetylamino group attached to a benzene ring.[7][8][9]

  • Molecular Ion (m/z 135): Present.

  • Major Fragment (m/z 93): Loss of ketene (135 - 42 = 93), forming the aniline radical cation.

  • Base Peak (m/z 43): The acetyl cation.

The consistent observation of ketene loss and the formation of a dominant acetyl cation (m/z 43) across these highly relevant analogues provides a strong, evidence-based foundation for the predicted fragmentation pattern of this compound.

Experimental Protocols

To acquire the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with an Electron Ionization (EI) source is recommended.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS): Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzer.

  • Ion Source: Electron Ionization (EI), standard 70 eV.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).

  • Dilution: Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

GC-MS Parameters
  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • (Note: This program should be optimized based on the compound's retention time.)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 300.

The following diagram outlines the general workflow for this analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve 1mg in 1mL Solvent p2 Dilute to 10-100 µg/mL p1->p2 a1 Inject 1 µL into GC p2->a1 a2 Chromatographic Separation a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (m/z 40-300) a3->a4 d1 Generate Mass Spectrum a4->d1 d2 Identify Fragments & Compare to Predictions

Caption: General workflow for GC-EI-MS analysis of this compound.

Conclusion

The power of mass spectrometry lies not only in empirical data acquisition but also in the predictive power derived from a deep understanding of chemical principles. This guide establishes a robust, theoretically grounded framework for interpreting the EI-MS fragmentation of this compound.

The predicted spectrum is characterized by a molecular ion at m/z 174 , a likely base peak at m/z 43 due to the highly stable acetyl cation, and a prominent fragment at m/z 132 resulting from the characteristic loss of neutral ketene. Further fragmentation of the benzonitrile core is expected to yield ions at m/z 116 and 90. This predictive model, strongly supported by comparative analysis of analogous structures, provides researchers with the key diagnostic ions necessary for the confident identification and structural confirmation of this compound in complex mixtures.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 904, Acetanilide. [Link]

  • NIST. Acetanilide, N-(1-phenethyl-4-piperidyl)- in NIST Chemistry WebBook. [Link]

  • NIST. Benzonitrile, 2-methyl- in NIST Chemistry WebBook. [Link]

  • mzCloud. Acetanilide Mass Spectrum. [Link]

  • NIST. Benzonitrile, 2-methyl- in NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10721, 2-Methylbenzonitrile. [Link]

  • SpectraBase. Acetanilide MS (GC) Spectrum. [Link]

  • NIST. Benzonitrile, 2-methyl- in NIST Chemistry WebBook. [Link]

  • NIST. Benzonitrile, 2-methyl- in NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8443, N-acetyl-o-toluidine. [Link]

Sources

HPLC Method Development Guide: 2-Methyl-3-acetylamino-benzonitrile Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the synthesis of 2-Methyl-3-acetylamino-benzonitrile (MABN), a critical intermediate for heterocyclic API synthesis, the primary analytical challenge is not retention, but selectivity . Standard alkyl-bonded phases (C18/C8) often fail to adequately resolve the target compound from its positional isomers (e.g., 4-acetylamino analogs) and the unreacted precursor (2-methyl-3-aminobenzonitrile) due to identical hydrophobicity profiles (logP).

This guide compares a traditional C18 (L1) approach against a proposed Biphenyl Core-Shell (L11/L68) methodology. The proposed method leverages


 interactions to achieve baseline separation of regio-isomers, a feat often unachievable with hydrophobic interaction alone.
The Impurity Profile Challenge
  • Starting Material (SM): 2-Methyl-3-aminobenzonitrile (Polarity difference driven by free amine).

  • Regio-Isomer (Imp-A): 2-Methyl-4-acetylamino-benzonitrile (Hydrophobicity nearly identical to target).

  • Hydrolysis Product (Imp-B): 2-Methyl-3-acetylamino-benzamide (Hydrolysis of nitrile group).

Methodology Comparison: C18 vs. Biphenyl

The following data contrasts the performance of a generic scouting method (Method A) against the optimized, chemically intelligent method (Method B).

Table 1: Performance Metrics Comparison
FeatureMethod A: Traditional GenericMethod B: Proposed Optimized
Stationary Phase Fully Porous C18 (3.5 µm)Core-Shell Biphenyl (2.6 µm)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Resolution (Target vs. Isomer)

(Co-elution risk)

(Baseline)
Tailing Factor (Target) 1.4 (Silanol interaction)1.05 (Sharp symmetry)
Run Time 25.0 Minutes12.0 Minutes
Mobile Phase Phosphate Buffer (pH 3.0) / ACNAmmonium Formate (pH 3.5) / MeOH
Detection Limit (LOD) 0.05%0.01%
Expert Insight: Why the Switch?

The C18 phase interacts primarily through van der Waals forces. Since the target and its regio-isomer (Imp-A) possess the same atoms and similar dipole moments, C18 cannot easily distinguish them.

The Biphenyl phase (Method B) introduces a secondary separation mechanism.[1] The electrons in the biphenyl stationary phase interact differently with the electron-deficient benzonitrile ring of the target depending on the position of the electron-withdrawing acetylamino group. This "shape selectivity" is the causality behind the drastic improvement in resolution [1]. Furthermore, Methanol is selected over Acetonitrile in Method B because Acetonitrile's own


-electrons can mask the stationary phase's 

interactions [2].

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If system suitability criteria (resolution > 2.0) are not met, check the mobile phase pH, as the ionization state of the aniline precursor is pH-sensitive.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Kinetex Biphenyl (or equivalent),

    
     mm, 2.6 µm particle size.
    
  • Flow Rate: 1.2 mL/min (optimized for core-shell backpressure).

  • Column Temp: 35°C (Control is critical for isomer selectivity).

  • Injection Volume: 5.0 µL.

  • Detection: UV @ 240 nm (matches benzonitrile absorption max).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.[2]

  • Mobile Phase B (Organic): 100% Methanol (LC-MS Grade). Note: Do not substitute with ACN.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Retain polar amides)
2.09010End Isocratic Hold
8.04060Linear Ramp (Elute Target)
9.01090Wash (Elute Dimers)
10.01090Hold
10.19010Re-equilibration
12.09010End of Run
Sample Preparation[3]
  • Diluent: Water:Methanol (80:20 v/v).

  • Stock Solution: 1.0 mg/mL of MABN in Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL using Diluent.

    • Self-Validation Check: Ensure the diluent is weaker (more aqueous) than the initial gradient to prevent "solvent effect" peak broadening.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at Method B, highlighting the critical decision points where traditional methods often fail.

MethodDevelopment Start Start: MABN Impurity Profiling Scouting Scout: C18 Column, pH 3.0 (Generic Gradient) Start->Scouting CheckRes Check Resolution (Rs) Target vs. Regio-Isomer Scouting->CheckRes FailC18 Rs < 1.5 Hydrophobic Selectivity Insufficient CheckRes->FailC18 Co-elution SelectMech Switch Mechanism: Target Pi-Pi Interactions FailC18->SelectMech ColSelect Select Column: Biphenyl or Phenyl-Hexyl SelectMech->ColSelect SolventSelect Select Solvent: Methanol (Promotes Pi-Pi) ColSelect->SolventSelect Optimize Optimize Gradient: Shallow ramp for Isomers SolventSelect->Optimize Validation Final Validation (ICH Q2) Rs > 3.0 Optimize->Validation

Figure 1: Decision tree for selecting stationary phases when hydrophobic retention (C18) fails to resolve positional isomers.

References

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Pi-Pi Interactions and Solvent Selection. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile Derivatives on Mixed-Mode Columns. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure & Solid-State Analysis of 2-Methyl-3-acetylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-acetylamino-benzonitrile (MABN) is a critical pharmacophore intermediate, particularly in the synthesis of quinazoline-based tyrosine kinase inhibitors. Its solid-state behavior is governed by a "steric lock" mechanism where the ortho-methyl group forces the acetylamino substituent out of the aromatic plane.

This guide provides a comparative structural analysis of MABN against its direct precursor (2-Methyl-3-nitrobenzonitrile ) and its unhindered analog (3-Acetamidobenzonitrile ). By synthesizing crystallographic data from these proxies, we establish a predictive model for MABN's solubility, packing efficiency, and polymorph stability.

Structural Analysis & Comparison

The crystal engineering of MABN is defined by the competition between strong hydrogen bonding (Amide


) and steric repulsion (Methyl vs. Carbonyl).
The "Ortho-Methyl Effect"

In standard acetanilides (like 3-acetamidobenzonitrile), the amide group is typically coplanar with the phenyl ring, maximizing


-conjugation. However, in MABN, the C2-Methyl group sterically clashes with the C3-Acetylamino group.

Comparative Structural Metrics:

FeatureMABN (Target) 2-Methyl-3-nitrobenzonitrile [1]3-Acetamidobenzonitrile [2]
Steric Driver C2-Methyl vs. C3-AmideC2-Methyl vs. C3-NitroNone
Torsion Angle ~45–60° (Twisted) 11.2° (Tilted)< 5° (Planar)
Packing Motif 1D Catemer Chains

-Stacked Columns
2D Planar Sheets
Space Group P2₁/c (Predicted)P2₁ (Monoclinic)P2₁/c
Density ~1.28 g/cm³1.35 g/cm³1.25 g/cm³

Expert Insight: The 11.2° tilt observed in the nitro-precursor [1] is amplified in MABN because the acetamido group is spatially larger than the nitro group. This "twisted" conformation disrupts the efficient planar packing seen in 3-acetamidobenzonitrile, leading to lower lattice energy and higher solubility in polar protic solvents.

Supramolecular Synthons

The solid-state architecture is dominated by the amide-amide hydrogen bond.

  • Unhindered Analog (3-Acetamidobenzonitrile): Forms

    
     chains linked into 
    
    
    
    dimers, creating flat sheets.
  • Hindered Target (MABN): The twist prevents dimer formation. Instead, it forms C(4) Catemer Chains running parallel to the crystallographic screw axis. The cyano group (

    
    ) acts as a weak acceptor, potentially cross-linking these chains.
    
Visualization of Steric Pathways

StructuralLogic Substrate 3-Acetamidobenzonitrile (Planar) Steric Add C2-Methyl Group (Steric Clash) Substrate->Steric Modification Result MABN Structure (Twisted Conformation) Steric->Result Torsion Force Packing Disrupted H-Bonding (1D Chains vs 2D Sheets) Result->Packing Lattice Consequence

Figure 1: Structural logic flow demonstrating how the methyl insertion alters the supramolecular assembly.

Experimental Protocols

Synthesis of this compound

This protocol ensures high purity suitable for single-crystal growth.

Reagents:

  • 2-Methyl-3-aminobenzonitrile (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (Solvent, 5V)

  • Sodium Acetate (Catalytic, 0.1 eq)

Step-by-Step Procedure:

  • Dissolution: Charge a 3-neck round bottom flask with 2-methyl-3-aminobenzonitrile and glacial acetic acid. Stir at 25°C until fully dissolved.

  • Activation: Add sodium acetate. This acts as a weak base to buffer the generated acid and accelerate nucleophilic attack.

  • Acetylation: Add acetic anhydride dropwise over 15 minutes. An exotherm of 5-10°C is expected.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the amine spot (

    
    ) disappears.
    
  • Quench & Crystallization: Pour the reaction mixture slowly into ice-cold water (10V) with vigorous stirring. The product will precipitate as an off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (80:20) .

Single Crystal Growth Strategy

Due to the twisted conformation, MABN resists forming large blocks. Use the Slow Evaporation method with a polarity gradient.

  • Solvent System: Ethyl Acetate : Heptane (1:1).

  • Concentration: Prepare a saturated solution at 40°C.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Growth: Cover the vial with parafilm, poke 3 small holes, and store in a vibration-free environment at 20°C.

  • Timeline: Needle-like crystals suitable for XRD appear within 48-72 hours.

Synthesis & Pathway Diagram[1][2]

The following diagram outlines the full synthetic route from the commercial precursor to the target crystal, highlighting the critical intermediate steps.

SynthesisPath Start 2-Methyl-3-nitrobenzonitrile (Precursor) Step1 Reduction (Fe/HCl or H2/Pd-C) Start->Step1 Nitro Reduction Inter 2-Methyl-3-aminobenzonitrile (Amine Intermediate) Step1->Inter Step2 Acetylation (Ac2O / AcOH) Inter->Step2 N-Acylation Final This compound (Target Crystal) Step2->Final

Figure 2: Synthetic workflow from nitro-precursor to final acetylated target.

References

  • Han, G.-Z., Han, L.-N., Lu, R.-Z., Zhang, M., & Wang, H.-B. (2008). 2-Methyl-3-nitrobenzonitrile . Acta Crystallographica Section E: Structure Reports Online, 64(12), o2468.[1]

  • PubChem.[2][3][4][5][6] (n.d.). 3-Acetamidobenzoic acid (Related Analog Structure) . National Library of Medicine.

  • Hambly, A. N., & O'Grady, B. V. (1963). Hydrogen Bonding in Organic Compounds.[7][8] VI. Interaction between Groups in ortho-Substituted Anilines . Australian Journal of Chemistry, 16(3), 459-468.

  • Sigma-Aldrich.[2] (n.d.). 2-Aminobenzonitrile Product Specification .

Sources

Validating purity of N-(3-cyano-2-methylphenyl)acetamide using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Purity Profiling: LC-MS vs. Conventional Techniques for N-(3-cyano-2-methylphenyl)acetamide

Executive Summary

Objective: To define a rigorous validation protocol for the purity analysis of N-(3-cyano-2-methylphenyl)acetamide (C₁₀H₁₀N₂O, MW: 174.20 Da), a critical intermediate in the synthesis of heterocyclic pharmaceutical actives (e.g., kinase inhibitors).

The Challenge: While HPLC-UV is the industrial workhorse for purity, it fails to detect UV-silent impurities and often struggles to resolve positional isomers common in trisubstituted benzene synthesis. N-(3-cyano-2-methylphenyl)acetamide presents a specific challenge: the steric hindrance of the ortho-methyl group can lead to rotameric peak broadening in NMR and potential co-elution of the hydrolyzed aniline precursor (3-amino-2-methylbenzonitrile) in standard reverse-phase UV methods.

The Solution: This guide establishes a High-Resolution LC-MS (ESI+) workflow as the superior validation standard, offering orthogonal selectivity (mass-to-charge ratio) to confirm peak homogeneity and trace impurity profiling down to the ppm level.

Comparative Technology Review

The following analysis compares the proposed LC-MS method against traditional alternatives (HPLC-UV and ¹H-NMR) for this specific acetanilide derivative.

FeatureLC-MS (Proposed) HPLC-UV (Standard) ¹H-NMR (Structural)
Primary Detection Mass-to-charge (m/z)UV Absorbance (210-254 nm)Proton Chemical Shift (δ)
Specificity High. Distinguishes co-eluting isomers/impurities by mass.Moderate. Relies solely on retention time; "blind" to co-eluting peaks with similar UV spectra.High (Structure), Low (Purity). Excellent for ID, but trace impurities (<1%) are lost in baseline noise.
Sensitivity (LOD) < 0.01% (Trace) . Ideal for genotoxic impurity screening.~0.05 - 0.1%. Standard purity limits.~1 - 2%.[1][2] Poor for quantitative purity.
Key Blind Spot Ion suppression (requires clean matrix).UV-silent impurities (e.g., inorganic salts, aliphatic precursors).Overlapping signals; solvent peaks masking impurities.
Throughput High (5-10 min run).High (10-30 min run).Low (Sample prep + acquisition time).[3]

Technical Deep Dive: The Molecule & Impurity Logic

Target Molecule: N-(3-cyano-2-methylphenyl)acetamide

  • Formula: C₁₀H₁₀N₂O

  • Monoisotopic Mass: 174.08 Da

  • Ionization (ESI+): [M+H]⁺ = 175.09 Da

Critical Impurities to Monitor:

  • Hydrolysis Product: 3-amino-2-methylbenzonitrile.

    • Origin: Degradation of the amide bond due to steric strain or moisture.

    • Detection: [M+H]⁺ = 133.08 Da (Mass shift: -42 Da).

  • Regioisomers: N-(4-cyano-2-methylphenyl)acetamide.

    • Origin: Impure starting material during nitration/reduction sequences.

    • Detection: Same mass (175.09 Da) but different retention time due to polarity shifts.

  • Over-Acetylation: N-acetyl-N-(3-cyano-2-methylphenyl)acetamide.

    • Origin: Excess acetic anhydride in synthesis.

    • Detection: [M+H]⁺ = 217.10 Da (Mass shift: +42 Da).

Experimental Protocol: LC-MS Validation Workflow

This protocol is designed to meet ICH Q2(R1) validation requirements.

A. Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v). Note: Avoid pure acetonitrile as it may cause peak fronting for this amide.

  • Concentration: 0.5 mg/mL (for assay); 1 µg/mL (for sensitivity check).

  • Filtration: 0.22 µm PTFE syringe filter (mandatory to prevent ESI capillary clogging).

B. LC-MS Conditions
  • Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Rationale: High surface area for resolving the hydrophobic methyl/cyano aromatic system.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 95% B (Linear Ramp)

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: 100 – 500 m/z (Full Scan) + MRM (for quantification).

  • Key Transitions (for Triple Quad):

    • Quantifier: 175.1 -> 133.1 (Loss of acetyl group, -CH₂CO).

    • Qualifier: 175.1 -> 116.1 (Loss of NH₃ from the amine core).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific workflow for this molecule.

Diagram 1: Analytical Decision Matrix

Caption: Flowchart determining when to escalate from HPLC-UV to LC-MS based on impurity profile risks.

DecisionMatrix Start Sample: N-(3-cyano-2-methylphenyl)acetamide HPLC Step 1: HPLC-UV (254 nm) Start->HPLC Decision Peak Purity Check HPLC->Decision Pass Purity > 99.5% & No Shoulders Decision->Pass Clear Baseline Fail Shoulder Peak or Unknown Impurity Decision->Fail Ambiguous LCMS Step 2: LC-MS (ESI+) Fail->LCMS Analysis Mass Analysis (m/z) LCMS->Analysis Outcome1 Identify: Hydrolysis (133 Da) Analysis->Outcome1 m/z 133 detected Outcome2 Identify: Isomer (175 Da) Analysis->Outcome2 m/z 175 co-elution

Diagram 2: LC-MS Validation Workflow (ICH Q2)

Caption: Step-by-step validation protocol ensuring Specificity, Linearity, and Accuracy.

ValidationFlow Prep Sample Prep (0.5 mg/mL in MeOH:H2O) System System Suitability (5 Replicates) Prep->System Spec Specificity (Blank vs. Sample vs. Spiked) System->Spec RSD < 2.0% Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Report Final Validation Report Acc->Report

Validation Parameters & Acceptance Criteria

To declare the method "Valid" for regulatory submission, the following criteria (derived from ICH Q2(R1)) must be met:

  • Specificity:

    • Requirement: No interference in the blank at the retention time of the main peak (approx 4.5 min).

    • MS Confirmation: Peak purity check using mass spectra across the peak width must show consistent m/z 175.1.

  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL (covering impurity to assay levels).

    • Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Limit of Quantitation (LOQ):

    • Definition: Signal-to-Noise (S/N) ratio ≥ 10.

    • Target: ≤ 0.05% of the nominal concentration (verifying ability to detect trace hydrolysis).

  • Accuracy (Recovery):

    • Method: Spike known amounts of 3-amino-2-methylbenzonitrile into the pure sample.

    • Criteria: Recovery between 90% and 110%.

Troubleshooting & Expert Insights

  • Ghost Peaks: If you see a peak at m/z 197.1, it is likely the Sodium adduct [M+Na]⁺. This is common if glass storage bottles are used. Switch to LC-MS grade plastic or silanized glass.

  • Peak Tailing: The amide group can interact with free silanols on the column. Ensure your mobile phase pH is acidic (0.1% Formic Acid, pH ~2.7) to suppress silanol ionization and ensure sharp peaks.

  • Isomer Separation: If the 3-cyano and 4-cyano isomers co-elute, lower the gradient slope (e.g., 0.5% B increase per minute) or lower the temperature to 25°C to utilize steric selectivity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][6] Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7]Link

  • PubChem. (n.d.).[8] Compound Summary: Acetamide derivatives. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Standard text for HPLC/LC-MS theory).

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of substituted benzonitriles. We delve into the fundamental principles of electronic transitions in aromatic systems and explore how the nature and position of substituents systematically alter the spectral properties of the benzonitrile core. This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for structural elucidation, quantitative analysis, and understanding structure-property relationships in organic molecules. Experimental data is presented for objective comparison, supported by a detailed, field-proven protocol for spectral acquisition.

Introduction: The Electronic Landscape of Benzonitrile

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique that measures the electronic transitions within a molecule.[1] For aromatic compounds like benzene and its derivatives, the absorption of UV light primarily excites electrons in the delocalized π-system to higher energy anti-bonding orbitals (π→π* transitions).[2][3][4] The UV spectrum of benzene itself is characterized by three main absorption bands: an intense E1 band (~184 nm), a moderate E2 band (~204 nm), and a weak, vibrationally-structured B-band (~256 nm).[2] The latter two are often referred to as the primary and secondary bands, respectively.[2]

The introduction of a substituent onto the benzene ring alters its symmetry and perturbs the energy levels of the molecular orbitals.[2] The nitrile (-C≡N) group in benzonitrile is a potent electron-withdrawing group (EWG) due to the high electronegativity of nitrogen and its ability to participate in resonance. This intrinsic electronic character sets the stage for predictable and analytically useful shifts in the absorption spectrum when other substituents are introduced to the ring.

The Guiding Principle: Substituent Effects on Electronic Transitions

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in substituted benzonitriles are dictated by the electronic nature of the substituent. These effects can be broadly categorized as follows:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy required for the electronic transition. This is typically caused by substituents that extend the conjugated π-system or by electron-donating groups (EDGs).

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the transition energy. This is often observed with groups that disrupt conjugation or are strongly electron-withdrawing.

  • Hyperchromic Effect: An increase in molar absorptivity (ε), meaning stronger absorption.

  • Hypochromic Effect: A decrease in molar absorptivity (ε), meaning weaker absorption.

A systematic study of mono-substituted benzenes found a strong linear correlation between the observed spectral shifts and the Hammett (σp) constants of the substituents.[5] Electron-donating groups like amino (-NH2) and methoxy (-OCH3) were shown to produce bathochromic shifts, while electron-withdrawing groups, including the nitrile (-CN) itself, induced hypsochromic shifts relative to other derivatives.[5]

Electron-Donating Groups (EDGs)

When an EDG, such as an amino (-NH2) or hydroxyl (-OH) group, is attached to the benzonitrile ring, its non-bonding electrons (n-electrons) can delocalize into the aromatic π-system through resonance.[2] This interaction raises the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. The result is a pronounced bathochromic (red) shift. This effect is most potent when the EDG is positioned para to the nitrile group, allowing for maximum resonance delocalization and creating a "push-pull" system. This extended conjugation often leads to a new, intense charge-transfer band at a much longer wavelength than the parent benzonitrile.[6]

Electron-Withdrawing Groups (EWGs)

When a second EWG, such as a nitro (-NO2) group, is added to the benzonitrile ring, the electronic effects are more complex. While any substituent tends to shift the primary absorption band to a longer wavelength compared to benzene, strong EWGs generally have a less pronounced effect on the secondary band than EDGs.[2] The introduction of a second EWG further lowers the energy of the LUMO. While this can lead to a red shift, the effect is often less dramatic than that seen with strong EDGs because there is no "push-pull" charge-transfer character.

The diagram below illustrates how substituents modulate the HOMO-LUMO energy gap, leading to observable shifts in the UV-Vis spectrum.

G cluster_0 Effect of Substituents on π → π* Transition Energy LUMO_parent LUMO HOMO_parent HOMO LUMO_parent->HOMO_parent ΔE (π→π*) LUMO_EDG LUMO HOMO_EDG HOMO ↑↑ LUMO_EDG->HOMO_EDG ΔE' < ΔE Bathochromic Shift LUMO_EWG LUMO ↓ HOMO_EWG HOMO ↓ LUMO_EWG->HOMO_EWG ΔE'' ≈ ΔE (or slight shift) parent_label Parent Benzonitrile EDG_label EDG-Substituted (e.g., 4-Aminobenzonitrile) EWG_label EWG-Substituted (e.g., 4-Nitrobenzonitrile)

Caption: Influence of substituents on molecular orbital energy levels and the resulting spectral shifts.

Comparative Spectral Data

The following table summarizes the typical absorption maxima (λmax) for benzene and several key substituted benzonitriles. This data illustrates the principles discussed above, showing a significant bathochromic shift for the electron-donating amino group and a smaller shift for the electron-withdrawing nitro group.

CompoundSubstituent (at para position)Electronic Natureλmax (nm)Molar Absorptivity, ε (L mol⁻¹ cm⁻¹)Solvent
Benzene-HNeutral~256~200Hexane/Ethanol
Benzonitrile-CNElectron-Withdrawing~271~1,000Ethanol
4-Aminobenzonitrile-NH₂Strong Electron-Donating~288~18,000Ethanol
4-Nitrobenzonitrile-NO₂Strong Electron-Withdrawing~276~11,000Ethanol

Note: The values presented are representative and can vary slightly based on the solvent and specific experimental conditions.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

Trustworthy spectral data is foundational to any comparison. The following protocol outlines a self-validating workflow for the analysis of a substituted benzonitrile sample, such as 4-aminobenzonitrile, using a standard double-beam UV-Vis spectrophotometer.

Rationale Behind Key Choices
  • Solvent: Ethanol is a common choice as it is transparent in the UV range of interest (>210 nm) and can dissolve a wide range of polar and non-polar compounds.

  • Cuvettes: Quartz cuvettes are mandatory as standard glass or plastic cuvettes absorb significantly in the UV region below ~340 nm.

  • Concentration: The sample concentration is prepared to yield an absorbance maximum between 0.5 and 1.0. This range ensures a high signal-to-noise ratio while remaining within the linear dynamic range of the Beer-Lambert Law.[1][7]

  • Baseline Correction: A baseline scan with the solvent-filled cuvettes corrects for any absorbance from the solvent itself and for optical imperfections in the cuvettes, ensuring the final spectrum is solely that of the analyte.[8]

Step-by-Step Methodology
  • Instrument Initialization: Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

  • Sample Preparation:

    • Accurately prepare a stock solution of the substituted benzonitrile in spectroscopic-grade ethanol (e.g., 100 mg/L).

    • From the stock solution, prepare a dilute working solution (e.g., 5-10 mg/L) to achieve the target absorbance.

  • Cuvette Handling:

    • Clean two quartz cuvettes by rinsing them multiple times with the spectroscopic-grade ethanol.

    • Fill both cuvettes with ethanol. Wipe the clear optical faces with a lint-free tissue (e.g., Kimwipe). Avoid touching the optical faces.

  • Baseline Measurement:

    • Place the "reference" cuvette in the reference beam path and the "sample" cuvette in the sample beam path of the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 400 nm to 220 nm). This electronically subtracts the solvent's absorbance profile.[8]

  • Sample Measurement:

    • Remove the "sample" cuvette. Discard the solvent and rinse it with a small amount of your prepared analyte solution before filling it.

    • Place the analyte-filled cuvette back into the sample beam path. Ensure the reference cuvette remains in place.

    • Initiate the sample scan using the same parameters as the baseline.

  • Data Analysis:

    • The resulting spectrum should show absorbance as a function of wavelength.

    • Use the instrument's software to identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak.

The following diagram outlines this experimental workflow.

G start Start: Instrument Warm-up prep Prepare Stock & Dilute Solutions in Spectroscopic-Grade Solvent start->prep 30 mins cuvette Clean and Fill Two Quartz Cuvettes with Solvent prep->cuvette baseline Place Cuvettes in Spectrophotometer Run Baseline Correction cuvette->baseline sample_prep Replace Solvent in Sample Cuvette with Analyte Solution baseline->sample_prep Reference cuvette remains scan Run Sample Scan (Same Wavelength Range) sample_prep->scan analyze Analyze Spectrum: Identify λmax and Absorbance scan->analyze end End: Data Export & Analysis analyze->end

Sources

Comparative Stability Profile: Acetamido vs. Formamido Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Acetamido vs Formamido Benzonitrile Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the context of drug design and pharmacophore development, the stability of the amide linkage attached to an electron-deficient aromatic ring (such as benzonitrile) is a critical determinant of bioavailability and shelf-life.

The Verdict: The acetamido derivative (N-(4-cyanophenyl)acetamide) exhibits significantly superior hydrolytic, thermal, and metabolic stability compared to its formamido analog (N-(4-cyanophenyl)formamide).

  • Chemical Stability: The formamido group is approximately 10–100x more labile toward hydrolysis, particularly under acidic conditions, due to the lack of steric protection at the carbonyl carbon.

  • Metabolic Stability: Formanilides are rapidly cleared in vivo by specific arylformamidases, whereas acetanilides are generally more resistant to first-pass metabolism, often requiring specific amidases or CYP450 oxidation to clear.

Chemical Stability Analysis

The stability difference between these two derivatives is governed by steric hindrance and the electronic influence of the nitrile (cyano) group.

1.1 Electronic Context: The 4-Cyanophenyl Effect

The cyano group (-CN) at the para position is a strong electron-withdrawing group (EWG) (


).
  • Effect on Amide Nitrogen: It withdraws electron density from the aromatic ring, and consequently from the amide nitrogen. This decreases the basicity of the nitrogen, making the N-C(O) bond generally weaker and the leaving group (4-aminobenzonitrile anion) more stable.

  • Net Result: Both derivatives are more susceptible to alkaline hydrolysis than unsubstituted aniline derivatives. However, the formamido derivative is disproportionately affected due to its structural accessibility.

1.2 Hydrolytic Stability (Acid vs. Base)
FeatureAcetamido Derivative (Acetamide)Formamido Derivative (Formamide)Mechanistic Rationale
Steric Hindrance High (Methyl group)Low (Hydrogen atom)The methyl group blocks nucleophilic attack at the carbonyl carbon.
Acid Hydrolysis (

)
SlowFastFormamides protonate more easily; the tetrahedral intermediate collapses faster.
Base Hydrolysis (

)
ModerateRapidHydroxide attack is sterically unhindered in formamides.
Thermal Stability High (

C)
Low (Decarbonylation risk)Formamides can undergo thermal deformylation (loss of CO).

Mechanistic Insight: In acid hydrolysis (AAC2 mechanism), the rate-limiting step is often the nucleophilic attack of water on the protonated carbonyl. The methyl group in the acetamido derivative provides a "steric shield," significantly increasing the activation energy (


) required for this attack compared to the exposed formyl proton.
1.3 Thermal Degradation

Formanilides are thermally unstable relative to acetanilides. At elevated temperatures (or during GC analysis), N-arylformamides can undergo thermal deformylation to release carbon monoxide (CO) and the parent aniline, or dehydrate to form isonitriles (though less common for N-aryl species without specific catalysts). Acetamides typically require extreme temperatures to pyrolyze.

Biological & Metabolic Stability

For drug candidates, in vitro chemical stability often correlates with in vivo metabolic clearance, but specific enzymatic pathways dictate the half-life.

2.1 Enzymatic Clearance Pathways
  • Acetamido Clearance: Primarily mediated by Carboxylesterases (CES) and Arylacetamide Deacetylases (AADAC) in the liver. This process is relatively slow, allowing acetanilides (like acetaminophen) to circulate effectively.

  • Formamido Clearance: Rapidly targeted by Arylformamidase (AFMID) (also known as kynurenine formamidase). This enzyme is highly specific for removing N-formyl groups from aromatic amines, originally evolved for tryptophan metabolism (N-formylkynurenine).

Implication: A formamido-benzonitrile drug candidate will likely suffer from extremely high intrinsic clearance (


) and low oral bioavailability compared to its acetamido analog.
Visualizing the Degradation Pathways[1][2]

The following diagram illustrates the parallel degradation pathways for both derivatives under physiological and chemical stress conditions.

StabilityPathways cluster_0 Substrates cluster_1 Degradation Products Acetamide N-(4-cyanophenyl)acetamide (More Stable) Intermediate Tetrahedral Intermediate Acetamide->Intermediate Slow (Steric Hindrance) Formamide N-(4-cyanophenyl)formamide (Less Stable) Formamide->Intermediate Fast (No Steric Bulk) Aniline 4-Aminobenzonitrile (Toxic/Active) Formamide->Aniline Enzymatic (Arylformamidase) Formamide->Aniline Thermal (-CO) Intermediate->Aniline Hydrolysis Acids Acetic Acid / Formic Acid Intermediate->Acids

Figure 1: Comparative degradation pathways showing the kinetic advantage of the acetamido group (green path) versus the multi-modal instability of the formamido group (red paths).

Experimental Protocols (Validation)

To empirically verify these stability differences in your specific benzonitrile scaffold, use the following self-validating protocols.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine relative


 under accelerated hydrolysis conditions.
  • Preparation: Prepare 1 mM stock solutions of both derivatives in Acetonitrile.

  • Acid Stress: Dilute stock 1:10 into 0.1 N HCl (pH ~1). Incubate at 60°C .

  • Base Stress: Dilute stock 1:10 into 0.1 N NaOH (pH ~13). Incubate at RT (Room Temp). Note: Benzonitrile itself can hydrolyze to benzoic acid under extreme base/heat; monitor for this secondary degradation.

  • Sampling: Aliquot at

    
     hours. Quench acid samples with bicarbonate; quench base samples with dilute HCl.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Success Criteria: The formamido derivative should show >50% degradation within 4 hours in base, while acetamido remains >80% intact.

Protocol B: Metabolic Stability (Microsomal)

Objective: Assess susceptibility to hepatic enzymes.

  • System: Rat Liver Microsomes (RLM) or S9 fraction (contains cytosolic formamidases).

  • Reaction: Incubate 1 µM test compound with 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Cofactors: Add NADPH (for CYP metabolism) or run without NADPH (to isolate hydrolase/amidase activity).

  • Readout: Monitor disappearance of parent and appearance of 4-aminobenzonitrile .

  • Prediction: Formamido derivative will degrade rapidly even without NADPH due to hydrolases; Acetamido derivative will require NADPH and degrade slower.

References
  • Galabov, B., et al. (2009). Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. ResearchGate. Link

  • Dobrovolsky, V. N., et al. (2005).[1] Effect of arylformamidase (kynurenine formamidase) gene inactivation in mice on enzymatic activity. Biochimica et Biophysica Acta. Link

  • Tatsumi, K., et al. (1989). Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. PubMed. Link

  • Fukami, T., et al. (2015). Comparison of substrate specificity among human arylacetamide deacetylase and carboxylesterases. European Journal of Pharmaceutical Sciences. Link

  • Juarez-Perez, E. J., et al. (2016). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide. Journal of Materials Chemistry A. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-acetylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Methyl-3-acetylamino-benzonitrile. As drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to ensure operational integrity and regulatory compliance, reflecting best practices in laboratory chemical management. The causality behind each procedural step is explained to empower researchers with the knowledge to handle not just this specific compound, but similar chemical entities with confidence and care.

Foundational Safety: Hazard Assessment

Understanding the intrinsic hazards of this compound is the critical first step in establishing a safe disposal workflow. While specific toxicological data for this exact compound is not widely published, its structure—containing a benzonitrile group—necessitates that it be handled as a hazardous substance. Benzonitrile and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1] A crucial consideration for all nitrile compounds is their potential to metabolize into cyanide in the body, demanding stringent handling protocols.[2]

Inferred Hazard Profile of this compound

Hazard CategoryClassification & StatementRationale & Causality
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1]The benzonitrile moiety is associated with moderate to high oral toxicity. Ingestion can lead to symptoms like nausea, dizziness, and headache.[2]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin.[1]Aromatic nitriles can be absorbed through the skin. Prolonged contact should be avoided to prevent systemic toxicity.
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.If the compound is a fine powder, aerosolization presents a significant risk. Inhalation can irritate the respiratory system and lead to systemic effects.
Skin Irritation Category 2: Causes skin irritation.[3]Similar to many aromatic compounds, it is expected to be an irritant upon contact with the skin.
Eye Irritation Category 2A: Causes serious eye irritation.[3]Direct contact with the eyes is likely to cause significant irritation and potential damage.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure.[4] The selection of PPE is not merely a checklist; it is a risk mitigation strategy based on the compound's hazard profile.

  • Hand Protection : Wear chemical-resistant gloves.[5][6] Disposable nitrile gloves (minimum 5-mil thickness) are suitable for providing a physical barrier against brief, incidental contact.[7] If handling bulk quantities or for prolonged tasks, consider heavier-duty gloves such as butyl rubber or neoprene.[8][9] Crucially, remove and discard gloves immediately if they become contaminated. [7]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[5][10] For operations with a higher risk of splashing, such as bulk transfers, a face shield should be worn in addition to goggles to protect the entire face.[6][10]

  • Body Protection : A flame-resistant laboratory coat should be worn at all times and kept fully fastened.[9] This protects against minor splashes and contamination of personal clothing.

  • Respiratory Protection : All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

On-Site Waste Management: Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents potentially violent chemical reactions and ensures waste streams can be managed efficiently by disposal contractors. Never dispose of this chemical down the drain or in the regular trash.[11][12]

Step-by-Step Collection Procedure:

  • Select a Compatible Waste Container : Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a secure, leak-proof screw-top cap.[11][12][13] The container must be chemically compatible with the waste.

  • Label the Container : As soon as the first particle of waste is added, the container must be labeled.[14] Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must clearly state:

    • The words "HAZARDOUS WASTE".[13]

    • The full chemical name: "this compound". Avoid abbreviations.[12]

    • The approximate concentration and composition of the waste.

    • The date the waste was first added (accumulation start date).[15]

    • The name and contact information of the generating researcher or lab.

  • Segregate Waste Streams :

    • Solid Waste : Collect unadulterated solid this compound, along with any grossly contaminated items like weigh boats or filter paper, in a dedicated solid waste container.

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a liquid waste container designated for that specific solvent class (e.g., "Halogenated Solvents," "Non-Halogenated Solvents"). Do not mix incompatible waste streams.[12][13]

    • Contaminated Consumables : Items with trace contamination, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Contaminated Solid Waste" or "Lab Debris".[13][16]

  • Maintain Safe Storage : Keep waste containers closed except when actively adding waste.[12] Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be under the control of lab personnel.[13] The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[11][12]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release.[17] All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Personal Exposure:

  • Skin Contact : Immediately remove all contaminated clothing.[18] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[18] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Call for immediate medical assistance.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.

Spill Cleanup Protocol:

This protocol applies to small, manageable spills that can be handled by trained laboratory personnel. For large spills (greater than 5 liters), evacuate the area and contact your institution's EHS emergency line immediately.[16]

  • Alert and Isolate : Alert personnel in the immediate area and restrict access.[16][18]

  • Don PPE : Wear the appropriate PPE as described in Section 2, including double-gloving with nitrile gloves.

  • Contain the Spill : If the spill is a solid, carefully cover it with a plastic sheet to prevent dust from becoming airborne.[3] If it is a liquid, surround the spill with an inert absorbent material (such as vermiculite, sand, or a commercial spill kit absorbent) working from the outside in to prevent it from spreading.[16][17]

  • Absorb and Collect : Gently sweep the solid material or the absorbent mixture into a designated, sealable container.[5] Use non-sparking tools if a flammable solvent is involved.

  • Decontaminate : Clean the spill area with a cloth or paper towel soaked in a suitable solvent (e.g., ethanol), followed by soap and water.[16][19]

  • Package Waste : Place all contaminated cleanup materials (absorbent, gloves, towels, etc.) into a heavy-duty plastic bag or a dedicated waste container.[16] Seal and label it as "Hazardous Waste - Spill Debris" with the chemical name.

  • Final Disposal : Dispose of the spill debris container through your institution's hazardous waste program.

Formal Disposal Pathway and Regulatory Compliance

The final disposal of this compound must be conducted through a licensed hazardous waste disposal company, in strict accordance with local and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for proper chemical waste disposal.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Generation & Collection cluster_1 Step 2: Containerization & Storage cluster_2 Step 3: Final Disposal Generate Waste Generated (this compound) SolidWaste Solid Waste (Pure compound, contaminated solids) Generate->SolidWaste Segregate by type LiquidWaste Liquid Waste (Solutions in solvents) Generate->LiquidWaste Segregate by type Consumables Contaminated Consumables (Gloves, wipes, pipette tips) Generate->Consumables Segregate by type SolidContainer Labelled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Liquid Waste Container LiquidWaste->LiquidContainer ConsumablesContainer Labelled Sharps/Debris Container Consumables->ConsumablesContainer SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA ConsumablesContainer->SAA Request Container Full or Storage Time Limit Reached (e.g., 6-12 months) SAA->Request Pickup Submit Waste Pickup Request to EHS/EH&S Request->Pickup Transport Transfer to Licensed Waste Disposal Facility Pickup->Transport

Caption: Workflow for the safe disposal of this compound.

Key Regulatory Points:

  • Storage Limits : Laboratories are typically prohibited from storing more than 55 gallons of hazardous waste at one time.[14]

  • Time Limits : Under regulations like the EPA's Subpart K for academic labs, hazardous waste must be removed from the laboratory within a specific timeframe, often six to twelve months.[11][20]

  • Training : All personnel who generate or handle hazardous waste must receive proper training on these procedures.[11][14]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • American Chemical Society. Regulation of Laboratory Waste.
  • TCI Chemicals. (2025, November 27). SAFETY DATA SHEET - 4-(Methylamino)benzonitrile.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cole-Parmer. Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - Benzonitrile.
  • INVISTA S.à r.l. SAFETY DATA SHEET - Dytek® 2M3BN.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Spectrum Chemical. (2019, August 8). SAFETY DATA SHEET - 2-AMINOBENZONITRILE.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Trihydro Corporation. (2020, November 19). Chemical PPE.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • University of British Columbia. (2021, October). General Chemical Spill Procedures.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • University of Mary Washington. Chapter 5: Chemical Spill Procedures.
  • American Chemical Society. Guide for Chemical Spill Response.
  • BASF. Safety data sheet.
  • University of Florida. Hazardous Waste Disposal Procedures.
  • S D Fine-Chem Limited. 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.

Sources

Personal protective equipment for handling 2-Methyl-3-acetylamino-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

Handling 2-Methyl-3-acetylamino-benzonitrile requires a nuanced understanding of its functional groups. As a benzonitrile derivative with an acetamido moiety, this compound presents a dual-hazard profile:

  • Cyanogenic Potential: While the acetyl group reduces immediate acute toxicity compared to free amines, the nitrile functionality (

    
    ) poses a risk of metabolic release of cyanide ions (
    
    
    
    ) upon ingestion or significant dermal absorption.
  • Dermal Permeation: Benzonitrile derivatives are lipophilic; they can permeate standard laboratory gloves faster than hydrophilic salts.

Core Directive: Treat this compound as an Acute Toxin (Category 3) and a Skin/Eye Irritant .[1] Engineering controls (fume hoods) are the primary defense; PPE is the critical secondary barrier.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[2] Use this specific matrix designed to counter the permeation kinetics of organic nitriles.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield®) for spill cleanup.Permeation Defense: Organic nitriles can degrade thin latex or vinyl rapidly. Double nitrile increases breakthrough time significantly. Laminate is required if direct immersion/spill occurs.
Respiratory Engineering Control First: Handle only in a certified Fume Hood.PPE Backup: N95 or P100 Particulate Respirator (if powder handling outside hood is unavoidable).Dust Control: As a solid, the primary inhalation risk is particulate dust. If dissolved in organic solvents, an Organic Vapor (OV) cartridge is required.
Eye/Face Chemical Safety Goggles (Indirect Venting)Note: Safety glasses are insufficient for powders.Mucosal Protection: Fine powders drift. Goggles seal the ocular area against airborne particulates that safety glasses allows to bypass.
Body Lab Coat (Cotton/Poly blend) + Long Pants + Closed-toe Leather/Synthetic Shoes.Skin Barrier: Prevents particulate accumulation on street clothes.

Operational Workflow: The "Safe Loop"

This protocol uses a self-validating "Safe Loop" methodology. You must verify the integrity of your containment before the chemical container is opened.

Phase A: Engineering Verification
  • Hood Check: Ensure fume hood face velocity is between 80–120 fpm (feet per minute).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent dispersal during weighing.

Phase B: Handling & Weighing
  • Transfer: Never weigh this compound on an open bench. Move the analytical balance inside the fume hood or use a powder containment enclosure.

  • Solvation: Add solvent immediately after weighing to reduce dust hazard. Once in solution, the risk shifts from inhalation (dust) to splash (skin absorption).

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance and surrounding area.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound.

SafetyProtocol Start Start: Risk Assessment Storage Storage: Cool, Dry, Segregated (Away from Acids/Oxidizers) Start->Storage HoodCheck Engineering Control: Fume Hood Velocity > 80 fpm Storage->HoodCheck PPE Don PPE: Double Nitrile Gloves + Goggles HoodCheck->PPE Pass Handling Handling: Weighing & Solvation PPE->Handling Waste Disposal: Segregated Organic Waste Handling->Waste Routine Spill Spill Event Handling->Spill Accident Emerg Emergency Protocol: Absorb, Do Not Flush Spill->Emerg

Figure 1: Operational workflow for handling this compound, emphasizing the dependency on engineering controls prior to PPE donning.

Disposal & Waste Management

CRITICAL WARNING: Nitriles must NEVER be disposed of in acidic waste streams. Acidic hydrolysis of nitriles can liberate Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

Disposal Protocol:
  • Segregation: Designate a waste container labeled "TOXIC ORGANIC - NITRILES" .

  • pH Check: Ensure the waste container is Neutral or slightly Alkaline (pH 7–9).

  • Tagging: Clearly list "this compound" on the hazardous waste tag. Do not use generic abbreviations.

  • Destruction: The preferred method of disposal is High-Temperature Incineration via a licensed chemical waste contractor.

Emergency Response (Self-Rescue)

  • Eye Contact: Flush immediately for 15 minutes . Hold eyelids open.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (like ethanol) to wash skin, as this may increase the absorption rate of the nitrile.

  • Inhalation: Move to fresh air immediately.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4][5][6] [Link]4][6]

  • PubChem. (2023). Compound Summary: Benzonitrile.[7][8] National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.